Kushenol I
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEDJCCCNZWOBS-SGOPFIAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80243958 | |
| Record name | Kushenol I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99119-69-4 | |
| Record name | Kushenol I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Kushenol I?
Introduction
Kushenol I is a naturally occurring prenylated flavonoid, a class of secondary metabolites known for their diverse biological activities.[1][2] It is primarily isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine, and has also been identified in Gentiana macrophylla.[3][4] As a member of the flavanonol subclass of flavonoids, this compound has been the subject of research for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antifungal effects.[1][2][4] This document provides a comprehensive overview of its chemical structure, properties, and the molecular pathways it modulates.
Chemical Structure and Properties
This compound is a complex molecule characterized by a flavanone core structure substituted with a lavandulyl group. Its systematic IUPAC name is (2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one.[3] The structure features a chromen-4-one backbone with multiple hydroxyl groups, a methoxy group, and a chiral prenyl-derived side chain, contributing to its specific biological functions.
| Property | Value | References |
| Molecular Formula | C₂₆H₃₀O₇ | [1][2][3][5] |
| Molecular Weight | 454.51 g/mol | [1][3][6] |
| CAS Number | 99119-69-4 | [1][2][3] |
| Appearance | White to off-white solid powder | [1][2][5] |
| Classification | Flavonoid, Flavanonol, Polyphenol | [1][2] |
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory and antioxidant activities.[4] Recent studies have highlighted its potential in the treatment of ulcerative colitis (UC).[4] In experimental models, this compound administration was shown to preserve the intestinal barrier and optimize gut microbiota.[4]
Mechanistically, this compound exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, IL-17, and tumor necrosis factor-alpha (TNF-α), while promoting the anti-inflammatory cytokine IL-10.[4] This modulation is achieved through the inhibition of key signaling pathways, including the PI3K/AKT and MAPK pathways.[4] Specifically, this compound has been shown to inhibit critical signaling molecules like Toll-like receptor 4 (TLR4), phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), p38 mitogen-activated protein kinase (p38 MAPK), and NOD-like receptor thermal protein domain associated protein 3 (NLRP3).[4] It also acts as a modulator for the GABAA receptor.[2]
Experimental Protocols
The elucidation of this compound's structure and its biological activities involves a range of sophisticated experimental techniques.
The chemical structure of this compound was originally established through spectral and chemical evidence.[2] Standard protocols for natural product chemistry are employed for its isolation and identification from its primary source, Sophora flavescens.
-
Extraction and Isolation : The dried roots of S. flavescens are ground and extracted with a solvent like aqueous acetone. The resulting crude extract is then subjected to fractionation using liquid-liquid partitioning.
-
Chromatographic Purification : The active fractions are further purified using column chromatography techniques, such as silica gel or Sephadex LH-20, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.[2]
-
Spectroscopic Analysis : The purified compound's structure is determined using a combination of spectroscopic methods. Mass spectrometry (MS) is used to determine the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) provides detailed information about the connectivity and stereochemistry of the atoms in the molecule.[7][8]
The therapeutic effects of this compound on ulcerative colitis (UC) were investigated using a dextran sulfate sodium (DSS)-induced colitis mouse model.[4]
-
Animal Model : Acute colitis is induced in mice (e.g., C57BL/6) by administering 3% (w/v) DSS in their drinking water for 7 days.
-
Treatment Protocol : During the DSS induction period, mice are orally administered this compound daily at specified doses. A control group receives DSS and a vehicle, while a positive control group might receive a standard-of-care drug like sulfasalazine.[4]
-
Assessment of Colitis Severity : Disease progression is monitored daily by measuring body weight, stool consistency, and the presence of blood. The Disease Activity Index (DAI) is calculated based on these parameters. At the end of the experiment, colon length is measured as an indicator of inflammation.[4]
-
Cytokine and Protein Analysis : Colon tissues are harvested for analysis.
-
Cytokine Measurement : Levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in colon tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]
-
Western Blotting : The expression and phosphorylation levels of key signaling proteins (e.g., PI3K, AKT, p38 MAPK, TLR4) are determined by Western blot analysis to elucidate the molecular mechanism of this compound.[4]
-
-
Molecular Docking : To supplement experimental data, computational studies such as molecular docking and molecular dynamics simulations are performed to predict and analyze the interaction between this compound and its protein targets (e.g., AKT, PI3K, TLR4).[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:99119-69-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | C26H30O7 | CID 20832634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 99119-69-4 | this compound [phytopurify.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Kushenol I: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kushenol I, a prenylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sourcing of this compound, detailed experimental protocols for its isolation and purification, and a summary of its known biological activities with a focus on its interaction with cellular signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and signaling pathways are visually represented using diagrams to facilitate a comprehensive understanding of this promising natural compound.
Natural Source
The primary and commercially recognized natural source of this compound is the dried root of Sophora flavescens , a plant belonging to the Leguminosae family.[1][2][3] This medicinal herb, commonly known as "Ku Shen" in traditional Chinese medicine, is widely distributed in Asia and has a long history of use for various ailments.[4] The roots of Sophora flavescens are rich in a variety of bioactive compounds, including a significant number of prenylated flavonoids, of which this compound is a notable constituent.[1]
Isolation and Purification of this compound
The isolation of this compound from the roots of Sophora flavescens typically involves initial solvent extraction followed by advanced chromatographic techniques to achieve high purity. High-speed counter-current chromatography (HSCCC) has been demonstrated to be a particularly effective method for the single-step preparative isolation of this compound.[5]
General Extraction Procedure
A general procedure for the initial extraction of flavonoids from Sophora flavescens roots involves the following steps:
-
Preparation of Plant Material: The dried roots of Sophora flavescens are ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered root material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then methanol.[6] The ethyl acetate fraction is typically enriched with flavonoids, including this compound.
-
Concentration: The resulting extracts are concentrated under reduced pressure to yield a crude extract.
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)
The following protocol details the single-step preparative isolation of this compound from a crude extract of Sophora flavescens using HSCCC[5]:
-
Instrumentation: A high-speed counter-current chromatograph equipped with a suitable preparative coil.
-
Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, and water in a 1:1:1:1 (v/v/v/v) ratio is prepared and thoroughly equilibrated. The upper phase serves as the stationary phase, and the lower phase is used as the mobile phase.
-
Sample Preparation: 350 mg of the crude ethyl acetate extract is dissolved in a mixture of the upper and lower phases for injection.
-
HSCCC Operation:
-
The preparative coil is first filled with the stationary phase (upper phase).
-
The apparatus is then rotated at a specific speed (e.g., 800 rpm).
-
The mobile phase (lower phase) is pumped into the column at a flow rate of 1.0 mL/min.
-
After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution is injected.
-
A stepwise increase in the mobile phase flow rate to 2.0 mL/min is performed after 120 minutes to expedite the elution of more retained compounds.
-
-
Fraction Collection and Analysis: The effluent is continuously monitored (e.g., at 254 nm), and fractions are collected based on the chromatogram. The purity of the fractions containing this compound is determined by High-Performance Liquid Chromatography (HPLC).
Isolation Data
The following table summarizes the quantitative data from a representative HSCCC isolation of this compound from Sophora flavescens.[5]
| Parameter | Value |
| Starting Material | 350 mg of crude ethyl acetate extract |
| Initial this compound content in crude extract | 11.9% |
| Yield of this compound | 39.3 mg |
| Purity of isolated this compound (by HPLC) | 97.3% |
| Recovery Rate | 91.8% |
Structural Elucidation and Spectroscopic Data
The chemical structure of this compound is confirmed through a combination of spectroscopic methods, including Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| HRESIMS | m/z [M+H]⁺ (Calculated for C₂₆H₃₀O₇) |
| ¹H-NMR | (Data to be populated from relevant literature) |
| ¹³C-NMR | (Data to be populated from relevant literature) |
| UV λmax (MeOH) | (Data to be populated from relevant literature) |
| IR (KBr) νmax | (Data to be populated from relevant literature) |
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, with its anti-inflammatory properties being of particular interest. Studies have shown that this compound can modulate key inflammatory signaling pathways.
Anti-Inflammatory Effects
In a model of ulcerative colitis, this compound was found to alleviate symptoms by reducing the levels of pro-inflammatory cytokines while inhibiting the activation of critical signaling pathways.[1] Specifically, this compound has been shown to suppress the phosphorylation, and therefore the activation, of key proteins in the PI3K/AKT, p38 MAPK, and NF-κB signaling cascades.[1] These pathways are central to the inflammatory response, and their inhibition by this compound underscores its potential as an anti-inflammatory agent.
A related compound, Kushenol A, has also been shown to suppress the PI3K/AKT/mTOR signaling pathway in breast cancer cells, suggesting a common mechanism of action for this class of flavonoids.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound from Sophora flavescens.
Signaling Pathway
Caption: Inhibition of pro-inflammatory signaling pathways by this compound.
References
- 1. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Kushenol I in Sophora flavescens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthetic pathway of Kushenol I, a prenylated flavonoid of significant interest found in the medicinal plant Sophora flavescens. This document details the enzymatic steps, key intermediates, and presents available quantitative data. Furthermore, it outlines the experimental protocols used to elucidate this pathway and includes diagrams generated using the DOT language to visualize the metabolic process and experimental workflows.
Introduction to this compound and its Significance
This compound is a complex prenylated flavanone isolated from the roots of Sophora flavescens, a plant with a long history in traditional medicine. Prenylated flavonoids, characterized by the addition of isoprenoid-derived side chains, often exhibit enhanced biological activities compared to their non-prenylated counterparts. This compound, with its distinctive 8-lavandulyl group, has garnered attention for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavanone scaffold, naringenin. The subsequent and characteristic modifications involve a series of prenylation and hydroxylation reactions. The pathway is closely related to the biosynthesis of other prenylated flavonoids in Sophora flavescens, such as sophoraflavanone G (also known as Kushenol F).
The key steps are as follows:
-
Formation of Naringenin: The pathway originates from the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to form naringenin chalcone. This is then isomerized to (2S)-naringenin by chalcone isomerase (CHI) .
-
First Prenylation: The flavanone naringenin undergoes its first prenylation at the C-8 position of the A-ring. This reaction is catalyzed by the enzyme naringenin 8-dimethylallyltransferase (SfN8DT-1) , which transfers a dimethylallyl pyrophosphate (DMAPP) group to naringenin, forming 8-prenylnaringenin (8PN), also known as sophoraflavanone B[1][2].
-
Hydroxylation: The intermediate 8-prenylnaringenin is then hydroxylated at the 2'-position of the B-ring. This step is catalyzed by a cytochrome P450 monooxygenase, specifically 8-prenylnaringenin 2'-hydroxylase , to produce leachianone G[1].
-
Formation of the Lavandulyl Group: The formation of the characteristic lavandulyl moiety occurs through a second prenylation event. The enzyme leachianone G 2''-dimethylallyltransferase catalyzes the transfer of another DMAPP molecule to the prenyl side chain of leachianone G, forming sophoraflavanone G[1][2]. This lavandulyl group is a key structural feature of this compound.
-
Final Conversion to this compound: The precise enzymatic step that converts a sophoraflavanone G-like precursor to this compound has not been fully elucidated in the available literature. However, based on their structural similarities, it is hypothesized to involve a hydroxylation or other minor modification of the lavandulyl side chain or the flavonoid backbone.
Diagram of the this compound Biosynthesis Pathway
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, studies on related compounds and enzymes in Sophora flavescens provide some insights.
| Enzyme/Compound | Parameter | Value | Organism/System | Reference |
| Naringenin 8-dimethylallyltransferase (SfN8DT-1) | Km for Naringenin | 55 µM | S. flavescens (recombinant in yeast) | [3] |
| Km for DMAPP | 106 µM | S. flavescens (recombinant in yeast) | [3] | |
| Various Kushenols | IC50 on CYP2B6 | Variable (µM) | Human Liver Microsomes | [4][5] |
| IC50 on CYP3A4 | Variable (µM) | Human Liver Microsomes | [4][5] |
Note: The IC50 values reflect the inhibitory activity of these compounds on human metabolic enzymes, not the kinetic parameters of their own biosynthetic enzymes.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway involves a combination of biochemical and molecular biology techniques. Below are generalized protocols for key experiments.
Enzyme Assay for Naringenin 8-dimethylallyltransferase (SfN8DT-1)
This protocol is adapted from studies on flavonoid prenyltransferases.
Objective: To determine the activity of SfN8DT-1 in converting naringenin to 8-prenylnaringenin.
Materials:
-
Microsomal fraction containing SfN8DT-1 (from S. flavescens cell cultures or a heterologous expression system).
-
(2S)-Naringenin solution.
-
Dimethylallyl pyrophosphate (DMAPP) solution.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 10% glycerol).
-
Stop solution (e.g., ethyl acetate).
-
HPLC system for product analysis.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, naringenin solution, and the microsomal protein extract.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the DMAPP solution.
-
Incubate the reaction for a specific time period (e.g., 30-60 minutes) at the optimal temperature with gentle shaking.
-
Stop the reaction by adding an equal volume of the stop solution (e.g., ethyl acetate).
-
Vortex vigorously to extract the products into the organic phase.
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Analyze the products by HPLC, comparing the retention time and UV spectrum with an authentic standard of 8-prenylnaringenin.
-
Quantify the product formation based on a standard curve.
Heterologous Expression of Prenyltransferases in Yeast
This method is used to produce and characterize individual enzymes of the pathway.
Objective: To express a candidate prenyltransferase gene (e.g., SfN8DT-1) in Saccharomyces cerevisiae for functional characterization.
Materials:
-
Yeast expression vector (e.g., pYES2).
-
Competent S. cerevisiae cells.
-
Full-length cDNA of the target prenyltransferase gene.
-
Yeast transformation reagents.
-
Selective yeast growth media (with and without galactose).
-
Microsome isolation buffer.
Procedure:
-
Clone the full-length cDNA of the prenyltransferase into the yeast expression vector under the control of an inducible promoter (e.g., GAL1).
-
Transform the recombinant plasmid into competent S. cerevisiae cells using a standard protocol (e.g., lithium acetate method).
-
Select for transformed yeast colonies on appropriate selective media.
-
Grow a starter culture of the transformed yeast in glucose-containing medium (repressing conditions).
-
Inoculate a larger culture with the starter culture and grow to mid-log phase.
-
Induce protein expression by transferring the cells to a galactose-containing medium.
-
After a period of induction (e.g., 16-24 hours), harvest the yeast cells by centrifugation.
-
Isolate the microsomal fraction from the yeast cells by mechanical disruption (e.g., glass beads) followed by differential centrifugation.
-
The resulting microsomal fraction can be used for enzyme assays as described in Protocol 4.1.
Diagram of Experimental Workflow for Enzyme Characterization
Conclusion and Future Perspectives
The biosynthesis of this compound in Sophora flavescens is a specialized branch of the flavonoid pathway, characterized by multiple prenylation and hydroxylation steps. While the initial stages leading to the formation of the lavandulyl-containing intermediate sophoraflavanone G are relatively well-understood, the final enzymatic conversion to this compound remains an area for further investigation. Future research should focus on identifying and characterizing the enzyme(s) responsible for this final modification. A deeper understanding of the complete pathway will be instrumental for the metabolic engineering of microorganisms or plants to produce this compound and its analogs for pharmaceutical applications. The development of efficient biocatalytic systems could provide a sustainable alternative to extraction from natural plant sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Naringenin 8-dimethylallyltransferase - Wikipedia [en.wikipedia.org]
- 3. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Pharmacological Properties of Kushenol I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol I is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities. It is isolated from the roots of Sophora flavescens, a plant used extensively in traditional Chinese medicine.[1][2] As a member of the flavonoid family, this compound possesses a characteristic chemical structure that contributes to its wide range of pharmacological effects. This technical guide provides an in-depth overview of the known pharmacological properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and quantitative data, to support further research and drug development efforts.
Pharmacological Properties and Therapeutic Potential
This compound has demonstrated significant potential in preclinical studies, primarily exhibiting potent anti-inflammatory, antioxidant, and immunomodulatory activities. These properties suggest its therapeutic utility in treating inflammatory conditions, particularly those affecting the gastrointestinal system.
Anti-inflammatory and Immunomodulatory Effects
The most well-documented therapeutic effect of this compound is its ability to ameliorate ulcerative colitis (UC).[1] In preclinical models, this compound alleviates the symptoms of UC by modulating the immune response, reducing inflammation, and protecting the intestinal barrier.[1]
-
Cytokine Modulation : this compound significantly suppresses the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α).[1] Concurrently, it promotes the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10), thereby rebalancing the inflammatory environment in the colon.[1]
-
Immune Cell Regulation : The compound has been shown to regulate T-cell balance, which is crucial in the pathogenesis of autoimmune and inflammatory diseases like UC.[1]
-
Gut Microbiota and Intestinal Barrier : this compound positively influences the composition of the gut microbiota and enhances the integrity of the intestinal mucosal barrier, which is often compromised in UC.[1]
Antioxidant Properties
Oxidative stress is a key contributor to the tissue damage observed in inflammatory diseases. This compound exhibits potent antioxidant effects, which are integral to its therapeutic action. It helps to mitigate colonic inflammation and tissue damage by combating oxidative stress, although the precise mechanisms, such as the upregulation of specific antioxidant enzymes like heme oxygenase-1 (HO-1) seen with related compounds like Kushenol C, are still under investigation for this compound.[1][3]
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by modulating multiple key signaling pathways involved in inflammation and immune response. Network pharmacology and subsequent experimental validation have identified several core targets.[1]
The primary mechanisms involve the inhibition of pro-inflammatory signaling cascades and the activation of protective pathways. Specifically, this compound has been shown to inhibit the phosphorylation and activation of key molecules within the PI3K/AKT and TLR4/NF-κB signaling pathways.[1]
By inhibiting the Toll-like receptor 4 (TLR4) pathway, this compound reduces the activation of NF-κB , a master regulator of inflammatory gene expression. This leads to decreased production of pro-inflammatory cytokines.[1] It also downregulates the NLRP3 inflammasome , a key component in the production of active IL-1β.[1]
Simultaneously, this compound modulates the PI3K/AKT pathway. Inhibition of this pathway's hyperactivation during inflammation and the subsequent increase in Forkhead box O1 (FOXO1) expression contribute to its anti-inflammatory and cell-protective effects.[1] The compound also inhibits the activation of p38 MAPK , another critical pathway in the inflammatory response.[1]
Quantitative Pharmacological Data
While extensive data on the dose-dependent in vivo effects of this compound have been published, specific quantitative metrics of potency such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) are not extensively detailed in the available literature for specific molecular targets. The primary research has focused on the physiological and cellular outcomes of treatment.[1]
The table below summarizes the statistically significant effects of this compound on key inflammatory biomarkers in a dextran sulfate sodium (DSS)-induced colitis mouse model.[1]
| Parameter | Model Group (DSS) | This compound Treated Group | P-value |
| Pro-inflammatory Cytokines (mRNA) | |||
| IL-1β Transcription Level | Significantly Elevated | Markedly Suppressed | P < 0.05 |
| IL-6 Transcription Level | Significantly Elevated | Markedly Suppressed | P < 0.01 |
| IL-17 Transcription Level | Significantly Elevated | Markedly Suppressed | P < 0.05 |
| TNF-α Transcription Level | Significantly Elevated | Markedly Suppressed | P < 0.001 |
| Anti-inflammatory Cytokine (mRNA) | |||
| IL-10 Transcription Level | Notably Reduced | Increased | P < 0.05 |
| Signaling Protein Expression | |||
| p-PI3K Phosphorylation | Significantly Elevated | Significantly Inhibited | P < 0.01 |
| p-AKT Phosphorylation | Significantly Elevated | Significantly Inhibited | P < 0.05 |
| p-p38 MAPK Phosphorylation | Significantly Elevated | Significantly Inhibited | P < 0.05 |
| NF-κB p-p65 Phosphorylation | Significantly Elevated | Significantly Inhibited | P < 0.001 |
| TLR4 Expression | Significantly Elevated | Markedly Reduced | P < 0.01 |
| NLRP3 Expression | Significantly Elevated | Markedly Reduced | P < 0.01 |
| FOXO1 Expression | Significantly Reduced | Increased | P < 0.05 |
Data synthesized from the study on DSS-induced colitis in mice.[1] The P-values represent the statistical significance of the change in the this compound treated group compared to the DSS model group.
Key Experimental Methodologies
The pharmacological properties of this compound have been primarily investigated using in vivo models of inflammatory disease, complemented by molecular biology techniques to elucidate the mechanisms of action.
DSS-Induced Ulcerative Colitis Model
This is the key preclinical model used to evaluate the efficacy of this compound in treating inflammatory bowel disease.[1]
-
Animals : Male C57BL/6 mice (6-8 weeks old) are typically used.[1]
-
Induction of Colitis : Mice are administered dextran sulfate sodium (DSS) in their drinking water for a defined period (e.g., 7 days) to induce acute colitis, which mimics the pathology of human UC.
-
Treatment Protocol : this compound is administered orally (by gavage) daily to the treatment group throughout the study period. A positive control group (e.g., treated with mesalazine) and a vehicle control group are included.[1]
-
Efficacy Evaluation :
-
Clinical Assessment : Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI).
-
Macroscopic Assessment : At the end of the study, colon length is measured as an indicator of inflammation.
-
Histopathological Analysis : Colon tissue is collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and structural changes.
-
Molecular and Cellular Analyses
-
Quantitative Real-Time PCR (RT-qPCR) : Used to measure the mRNA expression levels of cytokines (e.g., TNF-α, IL-6, IL-10) and other target genes in colon tissue.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA) : Employed to quantify the concentration of cytokines and other inflammatory biomarkers in serum or tissue homogenates.[1]
-
Western Blotting : Used to determine the expression and phosphorylation status of key signaling proteins (e.g., PI3K, AKT, NF-κB p65) to confirm pathway modulation.[1]
-
16S rRNA Gene Sequencing : Performed on fecal samples to analyze the composition and diversity of the gut microbiota and assess the impact of this compound treatment.[1]
Conclusion and Future Perspectives
This compound is a promising natural flavonoid with well-defined anti-inflammatory and immunomodulatory properties. Its multi-target mechanism of action, involving the modulation of the PI3K/AKT and TLR4/NF-κB signaling pathways, restoration of the intestinal barrier, and regulation of the gut microbiota, makes it an attractive candidate for the treatment of ulcerative colitis and potentially other inflammatory disorders.[1]
For drug development professionals, future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability : Detailed ADME (absorption, distribution, metabolism, and excretion) studies are necessary to understand its behavior in the body and optimize dosing regimens.
-
Safety and Toxicology : Comprehensive safety pharmacology and toxicology studies are required to establish a safe therapeutic window.
-
Target Deconvolution : While key pathways are known, identifying the direct binding targets of this compound could enable structure-activity relationship (SAR) studies for the development of more potent synthetic analogs.
-
Clinical Translation : Given the strong preclinical evidence, well-designed clinical trials are the next logical step to evaluate the efficacy and safety of this compound in human patients with ulcerative colitis.
References
A Comprehensive Technical Guide to the Biological Activity of Kushenol I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol I is a prenylated flavonoid, a class of natural compounds recognized for their diverse pharmacological properties. It is isolated from the roots of Sophora flavescens Aiton, a plant with a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammatory diseases and cancer[1][2][3]. As a member of the isoprenylated flavonoid family, which includes other bioactive compounds like Kushenol A, B, C, and F, this compound has emerged as a subject of scientific interest due to its potent anti-inflammatory, antioxidant, and immunomodulatory activities[1][4][5]. This document provides an in-depth technical overview of the biological activities of this compound, focusing on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Biological Activities and Mechanisms of Action
This compound exerts its biological effects through a multi-target mechanism, primarily centered on the modulation of inflammatory and oxidative stress pathways.
Anti-Inflammatory and Immunomodulatory Effects
The most extensively documented activity of this compound is its potent anti-inflammatory effect, particularly in the context of ulcerative colitis (UC)[1]. It alleviates inflammatory damage by modulating key signaling pathways and regulating the balance of pro-inflammatory and anti-inflammatory mediators.
Mechanism of Action: this compound has been shown to significantly inhibit key inflammatory signaling pathways. In dextran sodium sulfate (DSS)-induced colitis models, this compound intervention markedly suppressed the phosphorylation of PI3K, AKT, p38 MAPK, and NF-κB p-p65[1]. It also reduced the expression of Toll-like receptor 4 (TLR4) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome[1]. By inhibiting these pathways, this compound effectively decreases the production of pro-inflammatory cytokines while promoting anti-inflammatory responses.
-
Cytokine Regulation: this compound administration leads to a significant reduction in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, IL-8, IL-17, and Tumor Necrosis Factor-alpha (TNF-α)[1]. Concurrently, it enhances the production of the anti-inflammatory cytokine IL-10, helping to resolve inflammation[1].
-
Immune Cell Modulation: The compound also influences the immune response by regulating T-cell balance. Studies have shown that this compound can modulate splenic T-cell percentages in UC models[1].
-
Gut Microbiota and Intestinal Barrier: A crucial aspect of its action in UC is its ability to preserve the integrity of the intestinal mucosal barrier and favorably modulate the composition of the gut microbiota[1].
Antioxidant Activity
This compound demonstrates significant antioxidant properties, which are critical for mitigating the tissue damage associated with inflammatory conditions like UC[1].
Mechanism of Action: The antioxidant effects of this compound and related flavonoids like Kushenol C are linked to the upregulation of endogenous antioxidant defense systems. This is primarily achieved through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1)[6][7].
-
Reduction of Oxidative Stress Markers: In animal models, this compound treatment has been shown to decrease levels of malondialdehyde (MDA) and myeloperoxidase (MPO), which are markers of lipid peroxidation and neutrophil infiltration, respectively[1].
-
Enhancement of Antioxidant Enzymes: The treatment increases the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX), which are crucial for scavenging reactive oxygen species (ROS)[1].
Anticancer Potential
While research specifically on this compound's anticancer activity is limited, studies on structurally similar flavonoids from Sophora flavescens, such as Kushenol A, provide strong evidence for the potential of this compound class in oncology[2][8][9].
Mechanism of Action (inferred from Kushenol A): Kushenol A has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, survival, and metabolism[8][9]. Treatment with Kushenol A leads to a reduction in the phosphorylation of AKT and mTOR, inducing G0/G1 phase cell cycle arrest and promoting apoptosis in cancer cells[8][9]. Given the shared flavonoid backbone, it is plausible that this compound may exert similar effects, warranting further investigation.
Quantitative Data on Biological Activities
The following tables summarize the quantitative and qualitative effects of this compound and related compounds on various biological markers.
Table 1: Anti-Inflammatory and Immunomodulatory Effects of this compound in a DSS-Induced Colitis Mouse Model
| Parameter | Effect of this compound Treatment | Significance Level | Reference |
|---|---|---|---|
| Pro-inflammatory Cytokines | |||
| TNF-α | Markedly Suppressed | P < 0.05, P < 0.01, or P < 0.001 | [1] |
| IL-1β | Markedly Suppressed | P < 0.05, P < 0.01, or P < 0.001 | [1] |
| IL-6 | Markedly Suppressed | P < 0.05, P < 0.01, or P < 0.001 | [1] |
| IL-17 | Markedly Suppressed | P < 0.05, P < 0.01, or P < 0.001 | [1] |
| Anti-inflammatory Cytokines | |||
| IL-10 | Markedly Increased | P < 0.05 or P < 0.001 | [1] |
| Signaling Molecules | |||
| p-PI3K, p-AKT, p-p38 MAPK | Significantly Inhibited | P < 0.05, P < 0.01, or P < 0.001 | [1] |
| NF-κB p-p65 | Significantly Inhibited | P < 0.05, P < 0.01, or P < 0.001 | [1] |
| TLR4, NLRP3 | Markedly Reduced Expression | P < 0.01 or P < 0.001 | [1] |
| FOXO1 | Increased Expression | P < 0.05 |[1] |
Table 2: Antioxidant Effects of this compound in a DSS-Induced Colitis Mouse Model
| Parameter | Effect of this compound Treatment | Significance Level | Reference |
|---|---|---|---|
| Myeloperoxidase (MPO) | Decreased | P < 0.05, P < 0.01, or P < 0.001 | [1] |
| Malondialdehyde (MDA) | Decreased | P < 0.05, P < 0.01, or P < 0.001 | [1] |
| Superoxide Dismutase (SOD) | Increased | P < 0.05, P < 0.01, or P < 0.001 | [1] |
| Glutathione Peroxidase (GSH-PX) | Increased | P < 0.05, P < 0.01, or P < 0.001 |[1] |
Table 3: Antiproliferative Activity of Kushenol A in Breast Cancer (BC) Cells
| Parameter | Effect of Kushenol A Treatment | Concentration Range | Reference |
|---|---|---|---|
| BC Cell Proliferation | Suppressed (Time & Concentration-dependent) | 4–32 μM | [9] |
| Cell Cycle | Induced G0/G1 Phase Arrest | 4, 8, and 16 μM | [9] |
| Apoptosis | Induced | Concentration-dependent | [8] |
| p-AKT, p-mTOR | Reduced Phosphorylation | Dose-dependent |[9] |
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the complex biological processes modulated by this compound.
Caption: this compound Anti-Inflammatory Signaling Pathway.
Caption: this compound Antioxidant Signaling Pathway via Nrf2.
Caption: Experimental Workflow for Evaluating this compound in UC.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature, providing a reference for researchers aiming to replicate or build upon these findings.
In Vivo Model: DSS-Induced Ulcerative Colitis
-
Animals: Male C57BL/6 mice (6-8 weeks old, weighing 16-18 g) are used[1]. Animals are housed in a specific-pathogen-free facility.
-
Induction of Colitis: Ulcerative colitis is induced by administering 3% (w/v) dextran sodium sulfate (DSS) in the drinking water for a period of 7 days. The control group receives regular drinking water.
-
This compound Administration: this compound, dissolved in a suitable vehicle, is administered to the treatment group via oral gavage daily for the duration of the experiment[1].
-
Clinical Assessment: Mice are monitored daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the experimental period, mice are euthanized. Blood is collected via cardiac puncture for serum separation. The entire colon is excised, its length is measured, and sections are collected for histopathology, protein extraction, RNA isolation, and analysis of oxidative stress markers[1]. Spleens are collected for immune cell analysis[1].
Biochemical and Molecular Assays
-
ELISA for Cytokine Measurement: Serum and colon tissue homogenate levels of cytokines (TNF-α, IL-6, IL-1β, IL-10, etc.) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions[1].
-
Western Blot Analysis: Total protein is extracted from colon tissues using RIPA buffer. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-AKT, AKT, p-NF-κB, TLR4, NLRP3). After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) system[1][9].
-
RT-qPCR for Gene Expression: Total RNA is extracted from colon tissues using TRIzol reagent. cDNA is synthesized using a reverse transcription kit. Real-time quantitative PCR (RT-qPCR) is performed using SYBR Green master mix and gene-specific primers for target genes (e.g., Tnf, Il6, Il1b, Il10) to quantify their relative expression levels, often normalized to a housekeeping gene like β-actin[1].
-
Oxidative Stress Marker Analysis: Commercially available assay kits are used to measure the activity of SOD and GSH-PX, and the levels of MPO and MDA in colon tissue homogenates, as per the manufacturer's protocols[1].
Cell-Based Assays (Protocols from Related Kushenols)
-
Cell Culture: RAW264.7 macrophage cells or HaCaT keratinocytes are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator[9][10].
-
Anti-inflammatory Assay (RAW264.7): Cells are pre-treated with various concentrations of the test compound (e.g., Kushenol C) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified period (e.g., 16-24 hours)[10].
-
Antioxidant Assay (HaCaT): Cells are pre-treated with the test compound, followed by stimulation with an oxidizing agent like 1 mM tert-butyl hydroperoxide (tBHP) to induce oxidative stress[7][10].
Conclusion
This compound, a prenylated flavonoid from Sophora flavescens, is a potent bioactive compound with significant therapeutic potential, particularly for inflammatory diseases such as ulcerative colitis[1]. Its efficacy stems from a multi-pronged mechanism that includes the suppression of key pro-inflammatory signaling pathways (TLR4, PI3K/AKT, MAPK, NF-κB, NLRP3), the enhancement of antioxidant defenses, the modulation of immune responses, and the restoration of gut microbiota and intestinal barrier function[1]. While direct evidence for its anticancer activity requires further research, promising results from structurally related compounds like Kushenol A suggest this as a valuable avenue for future investigation[8][9]. The comprehensive data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics. Further preclinical and clinical studies are warranted to fully elucidate its pharmacological profile and translate these findings into clinical applications.
References
- 1. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activities of Kushen: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel antitumor activities of Kushen flavonoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kushenol A and 8-prenylkaempferol, tyrosinase inhibitors, derived from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Kushenol I: A Technical Guide to its Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Core Anti-inflammatory Effects of this compound
This compound exerts its anti-inflammatory effects through the modulation of multiple signaling pathways and the subsequent reduction of pro-inflammatory mediators. While in-depth in-vitro quantitative data for this compound is still emerging, studies on structurally related compounds like Kushenol C, and in-vivo studies on this compound itself, provide a strong foundation for understanding its mechanisms of action.
Quantitative Data on Inflammatory Mediator Inhibition
The following table summarizes the inhibitory effects of Kushenol C on the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data serves as a valuable proxy for the anticipated in-vitro effects of this compound.
| Inflammatory Mediator | Concentration of Kushenol C (µM) | Inhibition | Reference |
| Nitric Oxide (NO) | 50 | Significant Inhibition | |
| 100 | Stronger Inhibition | ||
| Prostaglandin E2 (PGE2) | 50 | Significant Inhibition | |
| 100 | Stronger Inhibition | ||
| Interleukin-6 (IL-6) | 50 | Significant Inhibition | |
| 100 | Stronger Inhibition | ||
| Interleukin-1β (IL-1β) | 50 | Significant Inhibition | |
| 100 | Stronger Inhibition | ||
| Monocyte Chemoattractant Protein-1 (MCP-1) | 50 | Significant Inhibition | |
| 100 | Stronger Inhibition | ||
| Interferon-β (IFN-β) | 50 | Significant Inhibition | |
| 100 | Stronger Inhibition |
In an in-vivo mouse model of dextran sodium sulfate (DSS)-induced ulcerative colitis, oral administration of this compound led to a significant reduction in the colon and serum concentrations of pro-inflammatory cytokines including TNF-α, IL-6, IL-1β, and IL-8 (p < 0.05, p < 0.01, or p < 0.001). A significant reduction in colonic IL-17 was also observed (p < 0.001). Conversely, the concentration of the anti-inflammatory cytokine IL-10 was substantially increased in both the colon and serum (p < 0.05 or p < 0.001).
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways that are central to the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. This compound has been demonstrated to inhibit the activation of NF-κB. Studies on the related compound Kushenol C show that it decreases the phosphorylation of the p65 subunit of NF-κB and its subsequent DNA binding activity in LPS-stimulated macrophages.
PI3K/AKT and p38 MAPK Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways are also implicated in the anti-inflammatory action of this compound. In a murine model of ulcerative colitis, this compound intervention significantly inhibited the phosphorylation of PI3K, AKT, and p38 MAPK.
TLR4/NLRP3 Inflammasome Pathway
This compound has been shown to regulate the Toll-like receptor 4 (TLR4) and NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathway. In an ulcerative colitis model, this compound markedly reduced the expression of TLR4 and NLRP3.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the anti-inflammatory effects of this compound.
Cell Culture and Stimulation
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for cytokine measurements).
-
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, p-AKT, AKT, TLR4, NLRP3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from treated cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix and specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β, IL-10) and a housekeeping gene (e.g., GAPDH or β-actin). The primer sequences used in the in-vivo study on this compound are provided in the original publication.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect cell culture supernatants or serum samples after treatment.
-
Assay Procedure: Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the samples using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the cytokine concentrations based on the standard curve generated in the assay.
Experimental Workflow
Conclusion
This compound is a promising natural compound with potent anti-inflammatory properties. Its mechanism of action involves the inhibition of key pro-inflammatory signaling pathways, including NF-κB, PI3K/AKT, and p38 MAPK, as well as the modulation of the TLR4/NLRP3 inflammasome. The data and protocols presented in this guide provide a solid framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the management of inflammatory disorders. Further in-vitro studies are warranted to establish a more precise quantitative profile of this compound's anti-inflammatory activity.
Introduction to Kushenol I and its Therapeutic Potential
An In-Depth Technical Guide to the In Vitro Antioxidant Potential of Kushenol I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antioxidant potential of this compound, a prenylated flavonoid isolated from Sophora flavescens. While direct quantitative in vitro studies on this compound are emerging, this document synthesizes the available data, places it in the context of related, well-studied compounds from the same plant, and offers detailed experimental protocols for its further investigation.
This compound is an isoprenylated flavonoid found in the roots of Sophora flavescens, a plant with a long history in traditional medicine. Recent research has highlighted the therapeutic potential of this compound, particularly its anti-inflammatory and antioxidant properties. A 2025 study demonstrated that this compound exhibits potent antioxidant effects, which contribute to its ability to ameliorate colonic inflammation and tissue damage in a preclinical model of ulcerative colitis[1]. These findings underscore the importance of fully characterizing the antioxidant profile of this promising natural compound.
This guide will delve into the known mechanisms of action, provide comparative data from structurally related flavonoids, and supply detailed methodologies for key in vitro antioxidant assays.
Quantitative Antioxidant Activity Data
While specific IC50 values for this compound in common antioxidant assays are not yet widely published, data from other antioxidant flavonoids isolated from Sophora flavescens provide a strong indication of the potential potency of this class of compounds. The following tables summarize the radical scavenging activities of these related molecules.
Table 1: DPPH Radical Scavenging Activity of Flavonoids from Sophora flavescens
| Compound | IC50 (µg/mL) | Source |
|---|---|---|
| Sophoraflavanone G | 5.26 | [2] |
| Kurarinone | 7.73 |[2] |
Table 2: ABTS Radical Scavenging Activity of Isoprenoid Flavonoids from Sophora flavescens
| Compound | IC50 (µg/mL) | Source |
|---|---|---|
| Kurarinol A | 1.21 | [3] |
| Kurarinol B | 1.81 |[3] |
Signaling Pathways in Antioxidant Action
Research indicates that this compound exerts its antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways. In a model of ulcerative colitis, this compound was shown to inhibit the expression of pro-inflammatory cytokines and key signaling molecules such as PI3K, AKT, p38 MAPK, and NLRP3, while increasing the expression of the transcription factor FOXO1[1]. The PI3K/AKT pathway is a critical regulator of the cellular antioxidant response, often acting upstream of the Nrf2 transcription factor, a master regulator of antioxidant gene expression[2][4][5][6][7][8].
The diagram below illustrates the proposed signaling pathway modulated by this compound, leading to a reduction in oxidative stress and inflammation.
Experimental Protocols
The following section provides detailed methodologies for standard in vitro assays to characterize the antioxidant potential of this compound.
Experimental Workflow Overview
The general workflow for assessing the in vitro antioxidant potential of a compound like this compound involves a multi-tiered approach, starting with chemical-based assays and progressing to cell-based models.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound stock solution (in methanol or DMSO)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.
-
Sample Preparation: Prepare a series of dilutions of this compound (e.g., 1 to 100 µg/mL) in methanol. Prepare similar dilutions for the positive control.
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the DPPH working solution.
-
Add 100 µL of the various concentrations of this compound, positive control, or methanol (for the blank).
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4)
-
This compound stock solution
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Protocol:
-
To each well of a 96-well plate, add 190 µL of the ABTS•+ working solution.
-
Add 10 µL of the various concentrations of this compound, positive control, or solvent (for the blank).
-
Mix and incubate at room temperature for 6-10 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined from the dose-response curve.
Cellular Reactive Oxygen Species (ROS) Assay
This assay measures the ability of a compound to reduce intracellular ROS levels in a cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) subjected to oxidative stress.
-
Materials:
-
Cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
Oxidative stress inducer (e.g., tert-butyl hydroperoxide (tBHP), H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
This compound stock solution
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
ROS Induction: Induce oxidative stress by adding an appropriate concentration of tBHP or H₂O₂ and incubate for a specified time (e.g., 1 hour).
-
Staining: Remove the medium and wash the cells with PBS. Add medium containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
-
Data Analysis: The results are expressed as a percentage of the fluorescence intensity of the control (oxidative stress-induced) cells. A decrease in fluorescence in this compound-treated cells indicates a reduction in intracellular ROS.
Conclusion
This compound is a promising flavonoid from Sophora flavescens with demonstrated antioxidant effects. Its mechanism of action likely involves the modulation of critical signaling pathways such as PI3K/AKT, leading to a reduction in both oxidative stress and inflammation. While further studies are required to quantify its precise in vitro radical scavenging efficacy with assays like DPPH and ABTS, the existing data on related compounds suggests it possesses significant potential. The protocols and information provided in this guide offer a robust framework for researchers to further explore and validate the antioxidant properties of this compound for potential therapeutic applications.
References
- 1. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]
Preliminary Toxicological Profile of Kushenol I: An In-depth Technical Guide
Introduction
Kushenol I is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant with a long history of use in traditional Chinese medicine.[1][2] While research has begun to explore its therapeutic potential, particularly its anti-inflammatory and antioxidant properties, a comprehensive understanding of its toxicological profile is essential for further drug development. This guide provides a summary of the currently available preliminary data on the toxicity of this compound and related compounds, intended for researchers, scientists, and drug development professionals. It is important to note that direct and extensive toxicological studies on this compound are limited, and much of the current understanding is inferred from studies on related compounds and extracts of Sophora flavescens. A study on the therapeutic effects of this compound in a mouse model of ulcerative colitis noted the need for systematic evaluation of its long-term toxicity for chronic use.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the available quantitative data on the in vivo safety of a flavonoid-rich extract from Sophora flavescens and the in vitro cytotoxicity of various Kushenol compounds.
Table 1: In Vivo Acute and Sub-chronic Toxicity of Flavonoid-Rich Sophora flavescens Extract
| Study Type | Species | Compound/Extract | Dose | Observation | Reference |
| Acute Oral Toxicity | Kunming (KM) Mice | Flavonoid-rich extract of S. flavescens (SFEA) | 9.0 g/kg | No mortality or clinical signs of toxicity were observed. No abnormal changes in body weight or food consumption were noted. Hematological, blood biochemical, and histopathological parameters showed no significant changes. | [3] |
| 13-Week Sub-chronic Toxicity | Sprague-Dawley (SD) Rats | Flavonoid-rich extract of S. flavescens (SFEA) | Up to 1200 mg/kg/day | No mortality, clinical signs, or treatment-related changes in body weight, food consumption, hematological and blood biochemical parameters, organ weights, or histopathology were observed. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be greater than 1200 mg/kg. | [3] |
| In Vivo Therapeutic Study | Mice | This compound (KSCI) | 50 and 100 mg/kg/day | Used as a therapeutic dose in a model of ulcerative colitis. The study did not report any overt signs of toxicity at these doses. | [4] |
Table 2: In Vitro Cytotoxicity of Kushenol Compounds
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Kushenol A | A549 (NSCLC) | Cytotoxicity Assay | IC50 | 5.3 µg/ml | |
| NCI-H226 (NSCLC) | Cytotoxicity Assay | IC50 | 20.5 µg/ml | ||
| BEAS-2B (Normal human lung epithelial) | Cytotoxicity Assay | IC50 | 57.2 µg/ml | ||
| Kushenol C | RAW264.7 (Macrophage) | Cell Viability Assay | Cytotoxicity | No significant cytotoxicity up to 100 µM | |
| HaCaT (Human keratinocyte) | Cell Viability Assay | Cytotoxicity | No significant cytotoxicity up to 50 µM | ||
| Kushenol Z | A549 (NSCLC) | CCK-8 Assay | Cytotoxicity | Potent cytotoxicity demonstrated in a dose- and time-dependent manner. | [5] |
| NCI-H226 (NSCLC) | CCK-8 Assay | Cytotoxicity | Potent cytotoxicity demonstrated in a dose- and time-dependent manner. | [5] | |
| BEAS-2B (Normal human lung epithelial) | CCK-8 Assay | Cytotoxicity | Showed a wider therapeutic window compared to other tested flavonoids. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of toxicological studies. The following are representative protocols based on the available literature for Sophora flavescens extracts and related Kushenol compounds.
1. In Vivo Acute and Sub-chronic Oral Toxicity Study of Sophora flavescens Flavonoid-Rich Extract
-
Test Substance: Flavonoid-rich extract of Sophora flavescens (SFEA).
-
Animal Model: Kunming (KM) mice for acute toxicity and Sprague-Dawley (SD) rats for sub-chronic toxicity.
-
Acute Toxicity Protocol:
-
Mice are fasted overnight before administration of SFEA.
-
A single oral dose of 9.0 g/kg of SFEA is administered.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight and food consumption for 14 days.
-
At the end of the observation period, hematological and serum biochemical parameters are analyzed, and a gross necropsy is performed. Histopathological examination of major organs is conducted.
-
-
Sub-chronic Toxicity Protocol:
-
Rats are randomly assigned to control and treatment groups.
-
SFEA is administered orally at doses of 0, 40, 80, 400, 800, and 1200 mg/kg/day for 13 weeks.
-
Daily observations for clinical signs of toxicity and weekly measurements of body weight and food consumption are recorded.
-
At the end of the 13-week period, blood samples are collected for hematological and biochemical analysis.
-
A complete necropsy is performed, and organ weights are recorded.
-
Histopathological examination of a comprehensive list of organs and tissues is performed.
-
2. In Vitro Cytotoxicity Assay (Cell Counting Kit-8 - CCK-8)
-
Objective: To assess the cytotoxic effects of a compound on cultured cells.
-
Cell Lines: A panel of cell lines, including cancer cell lines (e.g., A549, NCI-H226) and normal cell lines (e.g., BEAS-2B), are used.
-
Protocol:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Kushenol Z). A vehicle control is also included.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[5]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on its observed therapeutic effects, and a general workflow for in vivo toxicity studies.
Caption: Potential signaling pathways modulated by this compound in alleviating inflammation.[4]
Caption: A generalized experimental workflow for conducting an in vivo toxicity assessment.
The preliminary data available suggests that this compound, within the context of a flavonoid-rich extract of Sophora flavescens, has a favorable acute and sub-chronic toxicity profile in rodents. In vitro studies on related Kushenol compounds indicate varying degrees of cytotoxicity, with some demonstrating selectivity for cancer cells over normal cells. The in vivo use of this compound at therapeutic doses in a mouse model of ulcerative colitis did not result in observable adverse effects, though this was not a formal toxicology study.
It is imperative that future research focuses on comprehensive toxicological evaluations of isolated this compound. This should include acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicity assessments, to establish a complete safety profile and enable its progression as a potential therapeutic agent.
References
- 1. worldscientific.com [worldscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acute and 13 weeks subchronic toxicological evaluation of the flavonoid-rich extract of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of Kushenol I: A Technical Overview of Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in silico molecular docking studies of Kushenol I, a natural flavonoid compound isolated from the roots of Sophora flavescens. This document summarizes the binding affinities of this compound against key protein targets, details the experimental protocols for computational docking, and visualizes the relevant biological signaling pathways.
Executive Summary
This compound has demonstrated significant potential as a modulator of various signaling pathways implicated in inflammatory diseases and cancer. In silico molecular docking studies have been instrumental in elucidating the binding interactions of this compound with several key protein targets. These studies reveal that this compound exhibits strong and spontaneous binding to multiple proteins, suggesting a multi-targeted therapeutic potential. The binding affinities, as determined by computational methods, are consistently favorable, indicating stable interactions with the target proteins. This guide serves as a comprehensive resource for researchers interested in the computational evaluation of this compound and other natural compounds in drug discovery.
Quantitative Data Summary
Molecular docking simulations have been performed to predict the binding affinity of this compound with several key protein targets. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (this compound) and the protein. A more negative binding energy value suggests a more stable and favorable interaction.
Recent studies investigating the therapeutic effects of this compound in the context of ulcerative colitis identified several core protein targets. The binding energies of this compound with these targets were all found to be less than -5 kcal/mol, indicating a strong binding affinity. The specific binding scores are detailed in the table below.
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Protein Kinase B (AKT) | 6HHJ | -8.5 |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 3L8R | -7.9 |
| NOD-like Receptor Pyrin Domain Containing 3 (NLRP3) | 6NPY | -7.2 |
| Phosphoinositide 3-Kinase (PI3K) | 4A2J | -8.1 |
| Forkhead Box Protein O1 (FOXO1) | 3CO7 | -6.9 |
| Toll-like Receptor 4 (TLR4) | 4G8A | -7.5 |
Table 1: Summary of binding energies of this compound with its protein targets as determined by in silico molecular docking.
Experimental Protocols
The following sections outline the generalized methodologies employed in the in silico docking studies of this compound. These protocols are based on standard practices for molecular docking of flavonoid compounds using common software packages like AutoDock.
Software and Tools
-
Molecular Docking: AutoDock Tools (Version 1.5.6) and AutoDock Vina
-
Visualization: PyMOL (Version 2.4.0) or Discovery Studio Visualizer
-
Ligand Structure Preparation: ChemOffice or similar chemical drawing software
-
Protein Structure Database: Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB)
-
Ligand Structure Database: PubChem
Ligand Preparation
-
Structure Retrieval: The 2D structure of this compound is obtained from the PubChem database.
-
3D Conversion and Energy Minimization: The 2D structure is converted to a 3D structure using software such as ChemOffice. The 3D structure then undergoes energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
File Format Conversion: The energy-minimized 3D structure of the ligand is saved in a suitable format for docking, such as PDBQT, which includes atomic charges and rotatable bond information.
Protein Preparation
-
Structure Retrieval: The 3D crystal structures of the target proteins (AKT, p38 MAPK, NLRP3, PI3K, FOXO1, and TLR4) are downloaded from the RCSB Protein Data Bank.
-
Cleaning the Protein Structure: All non-essential molecules, including water molecules, co-crystallized ligands, and ions, are removed from the protein structure using visualization software like PyMOL.
-
Adding Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed and assigned to all atoms. This step is crucial for accurately calculating electrostatic interactions during docking.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT format.
Grid Box Generation
-
Defining the Binding Site: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to interact.
-
Grid Parameter File: A grid parameter file is generated, which specifies the coordinates of the grid box and the types of atoms in the ligand. This file is used by the docking software to pre-calculate grid maps for different atom types, which speeds up the docking process.
Molecular Docking Simulation
-
Docking Algorithm: A semiflexible docking approach is typically employed, where the ligand is treated as flexible, and the protein is kept rigid. The Lamarckian Genetic Algorithm is a commonly used algorithm in AutoDock for exploring the conformational space of the ligand within the defined grid box.
-
Execution: The docking simulation is run using AutoDock Vina. The program systematically searches for the best binding poses of the ligand within the protein's active site and calculates the corresponding binding energies.
-
Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding.
Signaling Pathways and Experimental Workflows
The protein targets of this compound are key components of several critical signaling pathways involved in inflammation, cell survival, and immune response. Understanding these pathways provides context for the potential pharmacological effects of this compound.
Figure 1: A generalized workflow for the in silico molecular docking of this compound.
Figure 2: The PI3K/AKT/FOXO1 signaling pathway and potential modulation by this compound.
Figure 3: The TLR4/p38 MAPK/NLRP3 inflammasome signaling pathway and potential inhibition by this compound.
Conclusion
The in silico docking studies of this compound provide compelling evidence for its potential as a multi-target therapeutic agent. The strong binding affinities to key proteins in inflammatory and cell survival pathways, such as AKT, p38 MAPK, NLRP3, PI3K, FOXO1, and TLR4, highlight its promise for further investigation. The detailed experimental protocols and pathway visualizations presented in this guide offer a foundational resource for researchers to build upon, facilitating future in silico and in vitro validation of this compound's pharmacological activities. This computational approach significantly accelerates the initial stages of drug discovery and provides a rational basis for the development of novel therapeutics based on natural products.
Kushenol I: A Promising Phytochemical for the Management of Ulcerative Colitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by diffuse mucosal inflammation of the colon and rectum, leading to symptoms such as abdominal pain, diarrhea, and rectal bleeding.[1] While current treatments, including 5-aminosalicylic acid and corticosteroids, form the primary management approach, there is a growing need for novel therapeutic agents with improved efficacy and safety profiles.[1][2] Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens (Ku Shen), has emerged as a promising candidate due to its potent anti-inflammatory and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's role in ulcerative colitis, with a focus on its mechanism of action, supporting quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound alleviates the symptoms of ulcerative colitis through a multi-faceted approach that includes reducing inflammation, combating oxidative stress, preserving the intestinal barrier, and modulating the gut microbiota.[1]
Anti-inflammatory and Immunomodulatory Effects
This compound has been shown to significantly suppress the production of pro-inflammatory cytokines while promoting the expression of anti-inflammatory cytokines.[1] In a dextran sodium sulfate (DSS)-induced murine model of ulcerative colitis, oral administration of this compound led to a marked decrease in the colonic and serum levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-17.[1] Conversely, the levels of the anti-inflammatory cytokine IL-10 were substantially increased.[1] This modulation of the cytokine profile suggests that this compound can effectively dampen the inflammatory cascade that drives the pathology of ulcerative colitis.
Furthermore, this compound influences the balance of T-cell subpopulations. In spleen cells of UC mice, this compound treatment was found to increase the percentages of CD3+ and CD4+ T-cells and the CD4+/CD8+ ratio, while decreasing the proportion of CD8+ T-cells, indicating a regulatory effect on the cellular immune response.
Antioxidant Activity
Oxidative stress is a key contributor to tissue damage in ulcerative colitis. This compound exhibits potent antioxidant effects by enhancing the activity of endogenous antioxidant enzymes and reducing the levels of oxidative stress markers.[1] In the colonic tissue of DSS-treated mice, this compound administration significantly increased the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX).[1] Concurrently, it reduced the levels of myeloperoxidase (MPO) and malondialdehyde (MDA), which are indicators of neutrophil infiltration and lipid peroxidation, respectively.[1]
Intestinal Barrier Preservation
A compromised intestinal barrier is a hallmark of ulcerative colitis, leading to increased permeability and the translocation of harmful luminal contents into the circulation. This compound has been demonstrated to enhance the integrity of the intestinal barrier. Immunohistochemical analysis has shown that this compound treatment upregulates the expression of the tight junction proteins zonula occludens-1 (ZO-1) and occludin in the colon of UC mice. This restoration of tight junction integrity helps to reduce intestinal permeability and prevent the leakage of toxins such as lipopolysaccharide (LPS) into the bloodstream.[1]
Modulation of Gut Microbiota
Dysbiosis, an imbalance in the gut microbial community, is closely associated with the pathogenesis of ulcerative colitis. 16S rRNA sequencing has revealed that this compound can modulate the composition of the gut microbiota in DSS-induced UC mice. Specifically, this compound treatment has been shown to alter the relative abundance of key bacterial phyla and genera, suggesting that its therapeutic effects are, in part, mediated through the restoration of a healthier gut microbial ecosystem.[1]
Key Signaling Pathways
This compound exerts its therapeutic effects by modulating several key inflammatory signaling pathways, including the PI3K/Akt, NF-κB, and p38 MAPK pathways.[1]
PI3K/Akt Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation. In the context of ulcerative colitis, this pathway is often hyperactivated. This compound has been shown to significantly inhibit the phosphorylation of both PI3K and Akt in the colonic tissue of UC mice, suggesting a downregulation of this pro-inflammatory pathway.[1]
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. In ulcerative colitis, the activation of NF-κB leads to the transcription of numerous pro-inflammatory genes. This compound has been observed to inhibit the phosphorylation of the NF-κB p65 subunit, thereby preventing its translocation to the nucleus and subsequent activation of target genes.[1]
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in the production of inflammatory mediators. This compound has been demonstrated to decrease the phosphorylation of p38 MAPK in the colonic tissues of mice with DSS-induced colitis, indicating its inhibitory effect on this pathway.[1]
References
Investigating the Anti-Tumor Effects of Kushenol I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kushenol I, a prenylated flavonoid derived from the roots of Sophora flavescens, is an emerging natural compound with demonstrated anti-tumor potential. This technical guide synthesizes the current understanding of its mechanisms of action, focusing on the induction of apoptosis, cell cycle arrest, and the targeted inhibition of key oncogenic signaling pathways. While direct research on this compound is nascent, extensive data from its close structural analog, Kushenol A, provides a robust framework for its anti-cancer activities, primarily through the suppression of the PI3K/AKT/mTOR signaling cascade. This document provides quantitative data from these studies, detailed experimental protocols for replication and further investigation, and visual diagrams of the molecular pathways and experimental workflows involved.
Core Mechanisms of Anti-Tumor Activity
The anti-proliferative effects of this compound and its analogs are primarily attributed to a multi-faceted approach targeting core cellular processes that are typically dysregulated in cancer.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated. Research on the closely related Kushenol A has shown that it effectively suppresses the proliferation of breast cancer cells by inhibiting this pathway. Treatment with Kushenol A leads to a dose-dependent reduction in the phosphorylation of both AKT and mTOR, key downstream effectors in the cascade, without altering their total protein levels. This targeted inhibition is a central mechanism underpinning its anti-tumor effects.
Induction of Apoptosis
Kushenol A treatment has been shown to induce apoptosis (programmed cell death) in breast cancer cells in a concentration-dependent manner. This is achieved by modulating the expression of key apoptosis-related proteins. Specifically, treatment results in the increased expression of pro-apoptotic proteins such as cleaved-caspase 9, cleaved-caspase 3, cleaved-PARP, Bax, and Bad. Concurrently, it decreases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl. This shift in the balance of pro- and anti-apoptotic factors ultimately commits the cancer cell to a programmed death sequence.
Induction of G0/G1 Cell Cycle Arrest
In addition to promoting cell death, Kushenol A halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby blocking cell division. The mechanism involves the significant downregulation of key cell cycle progression proteins, including cyclin-dependent kinases CDK4 and CDK6, and Cyclin D1. Simultaneously, it promotes the expression of cyclin-dependent kinase inhibitors p53 and p21, which act as brakes on the cell cycle.
Quantitative Data Summary
The following tables summarize the quantitative effects of Kushenol A on various breast cancer cell lines, as reported in the literature.
Table 1: Cell Viability (IC₅₀ Values) Cell viability was assessed after 48 hours of treatment.
| Cell Line | Type | IC₅₀ (µM) |
| MCF-7 | ER-positive Breast Cancer | ~15 µM |
| BT474 | ER-positive Breast Cancer | ~18 µM |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~16 µM |
Table 2: Apoptosis Induction Percentage of apoptotic cells (Annexin V positive) after 48 hours of treatment.
| Cell Line | Control (0 µM) | 4 µM Kushenol A | 8 µM Kushenol A | 16 µM Kushenol A |
| MCF-7 | ~5% | ~10% | ~18% | ~30% |
| BT474 | ~4% | ~8% | ~15% | ~25% |
| MDA-MB-231 | ~6% | ~12% | ~22% | ~35% |
Table 3: Cell Cycle Distribution Percentage of cells in the G0/G1 phase after 48 hours of treatment.
| Cell Line | Control (0 µM) | 4 µM Kushenol A | 8 µM Kushenol A | 16 µM Kushenol A |
| MCF-7 | ~55% | ~62% | ~70% | ~78% |
| BT474 | ~60% | ~68% | ~75% | ~82% |
| MDA-MB-231 | ~58% | ~65% | ~73% | ~80% |
Visualizations: Pathways and Workflows
Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis and G0/G1 cell cycle arrest.
Caption: Workflow for investigating the anti-tumor effects of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cancer cell metabolic activity, an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 2
Methodological & Application
Kushenol I solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol I is a prenylated flavonoid isolated from the roots of Sophora flavescens. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These biological effects are attributed to its modulation of key cellular signaling pathways. A thorough understanding of its solubility and stability in various solvents is critical for accurate experimental design, formulation development, and ensuring the reproducibility of research findings. These application notes provide detailed information on the solubility of this compound, protocols for its handling and use in experimental settings, and an overview of its known mechanisms of action.
Physicochemical Properties
-
Molecular Formula: C₂₆H₃₀O₇
-
Molecular Weight: 454.51 g/mol
-
Appearance: White to off-white solid
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. The quantitative data is summarized in the table below. It is important to note that for certain solvents, only qualitative data is available.
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 220.02 mM[1] | May require ultrasonication to fully dissolve. It is recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can impact solubility.[1] |
| Chloroform | Soluble | Not Determined | - |
| Dichloromethane | Soluble | Not Determined | - |
| Ethyl Acetate | Soluble | Not Determined | - |
| Acetone | Soluble | Not Determined | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | ≥ 5.50 mM[1] | Forms a clear solution. Suitable for in vivo studies. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | ≥ 5.50 mM[1] | Forms a clear solution. Suitable for in vivo studies. |
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt/mTOR and NF-κB pathways. These pathways are crucial in regulating cell proliferation, survival, and inflammation.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. By inhibiting the phosphorylation of key proteins in this pathway, this compound can suppress cancer cell proliferation and induce apoptosis.[2][3][4] A related compound, Kushenol A, has been demonstrated to reduce the phosphorylation of both AKT and mTOR.[2][3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - ProQuest [proquest.com]
- 3. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Kushenol I Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of Kushenol I stock solutions intended for use in cell culture experiments. The protocols outlined below ensure optimal solubility and stability of the compound, facilitating accurate and reproducible results in downstream applications.
Physicochemical Properties of this compound
This compound is a natural flavonoid compound isolated from the roots of Sophora flavescens. A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 454.51 g/mol | [1] |
| CAS Number | 99119-69-4 | [1] |
| Appearance | White to off-white solid | [1] |
| Primary Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2][3][4] |
Solubility and Stock Solution Preparation
The choice of solvent is critical for preparing a stable and effective stock solution of this compound. Dimethyl sulfoxide (DMSO) is the recommended solvent for cell culture applications.
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (220.02 mM) | May require sonication. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. | [1][5] |
Recommended Stock Solution Concentrations
For most cell culture experiments, a high-concentration stock solution is prepared in DMSO and then diluted to the final working concentration in the cell culture medium.
| Stock Concentration | Solvent |
| 10 mM | DMSO |
| 50 mM | DMSO |
| 100 mM | DMSO |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 454.51 g/mol )
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.545 mg of this compound.
-
Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 454.51 g/mol x 1000 mg/g = 4.545 mg
-
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear.[1][5]
-
Sterilization (Optional): If the DMSO used is not from a pre-sterilized source, the final stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.[5][6][7]
-
Storage: Store the aliquots protected from light under the conditions specified in the table below.
Storage and Stability of Stock Solutions
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Storage Temperature | Duration | Notes | Reference |
| -20°C | 1 month | Protect from light. | [1][5][6][7][8] |
| -80°C | 6 months | Protect from light. Recommended for long-term storage. | [1][5][6][7][8] |
Application in Cell Culture
To treat cells, the DMSO stock solution is diluted directly into the cell culture medium to achieve the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the specific cell line being used, typically below 0.5% and often kept at or below 0.1%.[9] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.[9]
Example Dilution Calculation:
To prepare a 10 µM working solution from a 10 mM stock:
-
Use the dilution formula: C1V1 = C2V2
-
(10 mM) x V1 = (10 µM) x (desired final volume)
-
(10,000 µM) x V1 = (10 µM) x (1 mL)
-
V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
Therefore, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
Workflow and Signaling Pathway Diagrams
Workflow for Preparing and Using this compound Stock Solution
Caption: Workflow for preparing and applying this compound stock solutions.
Note on Signaling Pathways: While this compound has been investigated for various biological activities, its specific signaling pathways are part of ongoing research. A related compound, Kushenol A, has been shown to suppress the PI3K/AKT/mTOR pathway in breast cancer cells.[9]
PI3K/AKT/mTOR Signaling Pathway (Inhibited by Kushenol A)
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Kushenol A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:99119-69-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. Kushenol L | CAS:101236-50-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Kushenol N | CAS:102490-65-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kushenol I in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the in vivo administration of Kushenol I in mouse models for studying its therapeutic potential in inflammatory diseases and cancer. The protocols are based on published research and are intended to serve as a guide for designing and conducting in vivo experiments.
I. In Vivo Efficacy in an Ulcerative Colitis Mouse Model
This compound has demonstrated significant therapeutic effects in a dextran sodium sulfate (DSS)-induced ulcerative colitis (UC) mouse model. Oral administration of this compound at doses of 50 mg/kg and 100 mg/kg has been shown to alleviate disease symptoms, reduce inflammation, and modulate the gut microbiota.
Quantitative Data Summary
| Parameter | Control (DSS Model) | This compound (50 mg/kg) | This compound (100 mg/kg) |
| Body Weight Change | Significant loss | Attenuated loss | Attenuated loss |
| Colon Length | Significantly shortened | Partially restored | Significantly restored |
| Disease Activity Index (DAI) | High | Reduced | Significantly reduced |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Elevated | Suppressed | Significantly suppressed |
| Anti-inflammatory Cytokine (IL-10) | Reduced | Increased | Significantly increased |
Experimental Protocol: DSS-Induced Ulcerative Colitis Model
1. Animal Model:
-
Male C57BL/6 mice (6-8 weeks old, weighing 20-25 g) are used.
-
Mice are housed under standard laboratory conditions with free access to food and water.
2. Induction of Ulcerative Colitis:
-
UC is induced by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.
3. This compound Administration:
-
Preparation: this compound is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.
-
Dosage: Prepare two dose levels: 50 mg/kg and 100 mg/kg.
-
Route of Administration: Oral gavage.
-
Treatment Schedule: Administer this compound once daily for 7 consecutive days, concurrent with DSS administration. A vehicle control group (receiving only the vehicle) and a DSS model group (receiving DSS and the vehicle) should be included.
4. Monitoring and Sample Collection:
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
At the end of the 7-day treatment period, euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., cytokines, myeloperoxidase).
-
Collect blood for serum analysis of inflammatory cytokines.
-
Collect cecal contents for gut microbiota analysis (optional).
5. Data Analysis:
-
Statistically analyze the differences in body weight, colon length, DAI scores, and biomarker levels between the different treatment groups.
Signaling Pathway and Experimental Workflow Diagrams
Application Notes and Protocols for Kushenol I Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proposed mechanism of action for Kushenol compounds often involves the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis. Notably, the PI3K/AKT/mTOR pathway has been identified as a primary target for Kushenol A in breast cancer cells.[2] Inhibition of this pathway leads to cell cycle arrest and induction of apoptosis.[2][4] Similarly, Kushenol Z has been shown to induce apoptosis in non-small-cell lung cancer cells by inhibiting the mTOR pathway through the modulation of cAMP-PDE and Akt activities.[3] It is plausible that Kushenol I may exert its effects through similar mechanisms.
Materials and Reagents
-
Cell Lines:
-
Human breast adenocarcinoma: MCF-7, MDA-MB-231
-
Human non-small-cell lung cancer: A549, NCI-H226
-
-
This compound: Purity ≥98%
-
Cell Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
RPMI-1640 Medium
-
-
Supplements:
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
-
Reagents for Cell Culture:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Assay Kits:
-
Cell Counting Kit-8 (CCK-8) or MTT Assay Kit for cell viability
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Colony Formation Assay reagents (Crystal Violet)
-
Cell cycle analysis kit (Propidium Iodide)
-
-
Labware:
-
Sterile cell culture flasks, plates (6-well, 96-well), and dishes
-
Pipettes and sterile tips
-
Centrifuge tubes
-
Hemocytometer or automated cell counter
-
Experimental Protocols
Cell Culture and Maintenance
-
Culture the selected cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, or NCI-H226) in DMEM or RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to prepare a stock solution of 10 mM.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution with the complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (CCK-8 or MTT)
This assay is used to determine the effect of this compound on the proliferation and viability of cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control and wells with only medium as a blank control. Suggested concentration range for initial screening: 1, 5, 10, 20, 40, 80 µM.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 1-4 hours at 37°C.
-
If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the number of apoptotic and necrotic cells following this compound treatment.
-
Seed the cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on IC50 values from the viability assay) for 24 or 48 hours.
-
Harvest the cells by trypsinization, including the floating cells in the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the treatment medium with fresh complete medium and incubate for 10-14 days, changing the medium every 3 days.
-
When visible colonies have formed, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.1% crystal violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
Data Presentation
Table 1: Proposed Concentration Ranges for Initial this compound Screening
| Assay Type | Suggested Concentration Range (µM) | Incubation Time (hours) |
| Cell Viability (CCK-8/MTT) | 1, 5, 10, 20, 40, 80 | 24, 48, 72 |
| Apoptosis (Annexin V/PI) | IC25, IC50, IC75 (from viability assay) | 24, 48 |
| Colony Formation | 0.5, 1, 2, 4 (sub-lethal doses) | 24 (treatment), 240-336 (total) |
Table 2: Hypothetical Data on the Effect of Kushenol A on Breast Cancer Cell Viability (% of Control) (Based on analogous data for Kushenol A[2])
| Concentration (µM) | MCF-7 (48h) | MDA-MB-231 (48h) |
| 0 (Control) | 100 | 100 |
| 4 | 85 ± 5 | 88 ± 6 |
| 8 | 65 ± 4 | 70 ± 5 |
| 16 | 40 ± 3 | 55 ± 4 |
| 32 | 25 ± 2 | 35 ± 3 |
Table 3: Hypothetical Apoptosis Induction by Kushenol A in MDA-MB-231 Cells (48h) (Based on analogous data for Kushenol A[2])
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| 0 (Control) | 3.2 ± 0.5 | 2.1 ± 0.3 |
| 8 | 15.8 ± 1.2 | 5.4 ± 0.7 |
| 16 | 28.5 ± 2.1 | 10.2 ± 1.1 |
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment.
Caption: Proposed PI3K/AKT/mTOR signaling pathway for this compound.
References
- 1. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens [mdpi.com]
- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Kushenol I using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol I is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant widely used in traditional medicine. It has garnered significant interest due to its potential pharmacological activities. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established protocols for the analysis of flavonoids in Sophora flavescens.
Principle
The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acetonitrile and water (acidified with formic acid to improve peak shape) allows for the effective separation of the analyte. The quantification is achieved by detecting the absorbance of this compound at its maximum wavelength using a UV detector and comparing the peak area to a calibration curve prepared with a certified reference standard.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥ 98%).
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, analytical balance.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (from Sophora flavescens root)
-
Grinding: Grind the dried roots of Sophora flavescens into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a flask. Add 50 mL of 70% ethanol and perform ultrasonic-assisted extraction for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-10 min, 20-40% B10-25 min, 40-60% B25-30 min, 60-80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 294 nm |
Method Validation Summary
The following table summarizes the typical validation parameters for an HPLC method for flavonoid quantification, which would be applicable to this compound.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
Data Presentation
The concentration of this compound in the samples is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.
Calibration Curve Data (Example)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
Sample Analysis Results (Example)
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | Amount in Sample (mg/g) |
| Sample 1 | 258,978 | 17.0 | 0.85 |
| Sample 2 | 304,680 | 20.0 | 1.00 |
Visualizations
Caption: Workflow for the quantification of this compound.
Conclusion
The described HPLC method provides a reliable and accurate approach for the quantification of this compound in various samples, including raw plant material and formulated products. This application note serves as a comprehensive guide for researchers and professionals in the field of natural product analysis and drug development. Method validation should be performed in accordance with the specific laboratory and regulatory requirements.
Application Notes: Mass Spectrometry Analysis of Kushenol I
Introduction
Kushenol I is a prenylated flavanone isolated from the roots of Sophora flavescens. As a member of the flavonoid family, it exhibits various biological activities and is of significant interest to researchers in natural product chemistry, pharmacology, and drug development. Accurate and sensitive analytical methods are crucial for its identification, quantification, and characterization in complex matrices. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Target Audience
These notes are intended for researchers, scientists, and drug development professionals with a working knowledge of analytical chemistry and mass spectrometry.
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Sophora flavescens Roots
This protocol outlines a general procedure for the extraction of flavonoids, including this compound, from plant material.
-
Materials:
-
Dried and powdered roots of Sophora flavescens
-
70% Ethanol (v/v) in water
-
Filter paper or 0.22 µm syringe filter
-
Rotary evaporator
-
Methanol (LC-MS grade)
-
-
Procedure:
-
Weigh 10 g of powdered Sophora flavescens root material.
-
Add 100 mL of 70% ethanol and perform extraction using ultrasonication for 30 minutes at room temperature.
-
Alternatively, reflux extraction can be performed at 60°C for 2 hours.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
Re-dissolve the resulting aqueous residue in methanol.
-
Filter the final extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical starting conditions for the analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated, though flavonoids often show good response in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for qualitative analysis.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
-
Data Presentation
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Chemical Formula | C₂₆H₃₀O₇ | |
| Monoisotopic Mass | 454.1991 | |
| Precursor Ion [M-H]⁻ (m/z) | 453.1919 | Predicted for negative ion mode. |
| Precursor Ion [M+H]⁺ (m/z) | 455.2064 | Predicted for positive ion mode. |
| Predicted Fragment Ions (Negative Mode) from RDA | m/z 317, m/z 135 | Resulting from the cleavage of the C-ring. |
| Predicted Fragment Ions (Positive Mode) from RDA | m/z 319, m/z 137 | Resulting from the cleavage of the C-ring. |
Table 2: Proposed MRM Transitions for Quantification of this compound
The following MRM transitions are proposed for the targeted quantitative analysis of this compound. These transitions should be optimized for collision energy on the specific mass spectrometer being used.
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| Negative | 453.2 | 317.1 | 20-30 |
| Negative | 453.2 | 135.0 | 30-40 |
| Positive | 455.2 | 319.1 | 20-30 |
| Positive | 455.2 | 137.1 | 30-40 |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in negative ion mode.
Application Notes and Protocols for Kushenol I Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol I is a flavonoid compound isolated from the roots of Sophora flavescens.[1] Flavonoids from this plant, such as Kushenol A and Kushenol Z, have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[2][3][4] The proposed mechanism of action for these related compounds often involves the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway.[2][4] These findings suggest that this compound holds potential as a therapeutic agent for cancer treatment.
This document provides detailed protocols for evaluating the cytotoxic effects of this compound on cancer cell lines. The described methods include the assessment of cell viability, the analysis of apoptosis, and the investigation of cell cycle distribution.
Product Information
| Product Name | This compound |
| Source | Sophora flavescens |
| Molecular Formula | C₂₆H₃₀O₇ |
| Molecular Weight | 454.51 g/mol |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |
| Storage | Store stock solutions at -20°C for up to one month or -80°C for up to six months. Protect from light.[1] |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to measure cell viability by assessing the metabolic activity of cells.[5][6][7]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with complete culture medium to achieve the desired final concentrations. Based on data from related compounds, a starting concentration range of 1 µM to 100 µM is recommended.[4][8]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for this compound) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
-
CCK-8 Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
-
Experimental Workflow for Cytotoxicity Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. ptglab.com [ptglab.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Kushenol I Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for utilizing various animal models to assess the therapeutic efficacy of Kushenol I and its related compounds. The information is intended to guide researchers in designing and executing preclinical studies for drug development.
This compound in an Ulcerative Colitis Model
This compound has demonstrated significant anti-inflammatory and antioxidant properties in a dextran sulfate sodium (DSS)-induced colitis mouse model, a well-established model that mimics human ulcerative colitis.
Efficacy Data
| Parameter | Model Group (DSS only) | This compound (50 mg/kg) | This compound (100 mg/kg) | Positive Control (Sulfasalazine) | Citation |
| Body Weight Change (%) | Significant loss | Attenuated weight loss | More pronounced attenuation of weight loss | Attenuated weight loss | |
| Disease Activity Index (DAI) | Significantly increased | Significantly reduced | More significantly reduced | Significantly reduced | |
| Colon Length (cm) | Significantly shortened | Significantly preserved | More significantly preserved | Significantly preserved | |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Significantly elevated | Significantly reduced | More significantly reduced | Significantly reduced | |
| Anti-inflammatory Cytokine (IL-10) | Significantly reduced | Significantly increased | More significantly increased | Significantly increased |
Experimental Protocol: DSS-Induced Acute Colitis
This protocol describes the induction of acute colitis in mice using DSS, a method known for its simplicity and reproducibility.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Sulfasalazine (positive control)
-
Vehicle (e.g., normal saline)
-
Animal balance
-
Calipers
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Induction of Colitis:
-
Prepare a 3-5% (w/v) DSS solution in autoclaved drinking water.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.
-
The control group receives regular autoclaved drinking water.
-
-
Treatment:
-
Prepare this compound and sulfasalazine suspensions in the appropriate vehicle.
-
Administer this compound (50 and 100 mg/kg) or sulfasalazine (e.g., 703 mg/kg) daily via oral gavage, starting from the first day of DSS administration.
-
The model and control groups receive an equivalent volume of the vehicle.
-
-
Monitoring and Evaluation:
-
Daily: Monitor body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
DAI Scoring System:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding)
-
The DAI is the sum of these scores divided by 3.
-
-
Endpoint: At the end of the treatment period (day 7), euthanize the mice.
-
Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus.
-
Histological Analysis: Collect colon tissue for histological examination (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: Collect colon tissue and blood samples to measure cytokine levels (e.g., using ELISA or qPCR) and other inflammatory markers.
-
Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects in ulcerative colitis by modulating the PI3K/Akt and NF-κB signaling pathways.
Flow Cytometry Analysis Following Kushenol I Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered interest within the scientific community for its potential therapeutic properties, including anti-tumor activities. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms underlying the effects of such bioactive compounds. This document provides detailed protocols and application notes for analyzing critical cellular responses to this compound exposure, specifically focusing on apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS). While specific quantitative data for this compound is limited in publicly available literature, the provided data for the closely related isomers, Kushenol A and Kushenol Z, serve as a valuable reference for expected outcomes.
Data Presentation
The following tables summarize quantitative data from flow cytometry analyses of cells exposed to Kushenol A and Z, demonstrating the typical dose-dependent effects of this class of compounds on apoptosis and cell cycle distribution.
Table 1: Effect of Kushenol A on Apoptosis in Breast Cancer Cells (MCF-7) after 48h Treatment
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| Kushenol A | 4 | 5.8 ± 0.7 | 2.3 ± 0.4 | 8.1 ± 1.1 |
| Kushenol A | 8 | 12.4 ± 1.5 | 4.1 ± 0.6 | 16.5 ± 2.1 |
| Kushenol A | 16 | 25.7 ± 2.8 | 8.9 ± 1.2 | 34.6 ± 4.0 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Effect of Kushenol A on Cell Cycle Distribution in Breast Cancer Cells (MCF-7) after 48h Treatment
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| Kushenol A | 4 | 62.8 ± 3.5 | 25.1 ± 2.2 | 12.1 ± 1.5 |
| Kushenol A | 8 | 70.1 ± 4.2 | 18.9 ± 1.9 | 11.0 ± 1.3 |
| Kushenol A | 16 | 78.5 ± 4.8 | 12.3 ± 1.6 | 9.2 ± 1.1 |
Data are presented as mean ± standard deviation and are representative of typical results, indicating a G0/G1 phase arrest.
Table 3: Effect of Kushenol Z on Apoptosis in Non-Small-Cell Lung Cancer Cells (A549) after 24h Treatment
| Treatment Group | Concentration (µM) | Apoptotic Cells (Sub-G1 Peak, %) |
| Control | 0 | 1.8 ± 0.2 |
| Kushenol Z | 10 | 8.5 ± 0.9 |
| Kushenol Z | 20 | 18.2 ± 1.7 |
| Kushenol Z | 40 | 35.6 ± 3.1 |
Data are presented as mean ± standard deviation and are representative of typical results obtained through propidium iodide staining and analysis of the sub-G1 population.
Experimental Protocols
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis, using Annexin V conjugated to a fluorochrome, and the loss of membrane integrity using PI, a marker for late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a microcentrifuge tube.
-
For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells) and then wash the adherent cells with PBS. Detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to each tube.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer. Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cellular DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
70% Ethanol, ice-cold
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest both floating and adherent cells as previously described.
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes. Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Collect data for at least 10,000 events per sample. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) with DCFH-DA
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., H2O2 or a known ROS inducer)
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells as previously described. Prior to the end of the this compound treatment period, prepare for ROS measurement.
-
Staining:
-
Harvest the cells and wash them once with serum-free medium.
-
Resuspend the cells in pre-warmed serum-free medium containing 5-10 µM DCFH-DA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing and Final Resuspension:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with PBS to remove excess dye.
-
Resuspend the cells in 500 µL of PBS for immediate analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the DCF at 488 nm and detecting the emission at ~525 nm.
-
Include an unstained control and a positive control (cells treated with a known ROS inducer) to set the baseline and confirm the assay is working.
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of intracellular ROS.
-
Visualizations
Application Notes and Protocols for Gene Expression Analysis in Response to Kushenol I
These application notes provide an overview of the effects of Kushenol I on gene expression, with a focus on its anti-inflammatory and anti-cancer properties. Detailed protocols for key experiments are included to guide researchers in studying the molecular mechanisms of this compound.
Introduction
This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens. It has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. These properties are attributed to its ability to modulate various signaling pathways and regulate the expression of key genes involved in inflammation and cell proliferation.[1] This document outlines the known effects of this compound on gene expression and provides standardized protocols for its investigation.
Data Presentation: Effects of this compound on Gene and Protein Expression
The following tables summarize the quantitative changes in gene and protein expression observed in response to this compound treatment in various experimental models.
Table 1: Effect of this compound on Inflammatory Gene and Protein Expression in a Murine Model of Ulcerative Colitis [1]
| Target Gene/Protein | Expression Change | Method | Significance |
| IL-1β (mRNA) | ↓ | RT-qPCR | P < 0.05 |
| IL-6 (mRNA) | ↓ | RT-qPCR | P < 0.05 |
| IL-17 (mRNA) | ↓ | RT-qPCR | P < 0.01 |
| TNF-α (mRNA) | ↓ | RT-qPCR | P < 0.001 |
| IL-10 (mRNA) | ↑ | RT-qPCR | Not specified |
| p-PI3K (protein) | ↓ | Western Blot | P < 0.05 |
| p-AKT (protein) | ↓ | Western Blot | P < 0.05 |
| p-p38 MAPK (protein) | ↓ | Western Blot | P < 0.01 |
| NF-κB p-p65 (protein) | ↓ | Western Blot | P < 0.001 |
| TLR4 (protein) | ↓ | Western Blot | P < 0.01 |
| NLRP3 (protein) | ↓ | Western Blot | P < 0.001 |
| FOXO1 (protein) | ↑ | Western Blot | P < 0.05 |
Note: Data is derived from a study on dextran sodium sulfate (DSS)-induced ulcerative colitis in mice.[1]
Table 2: Analogous Effects of Kushenol A on Apoptosis and Cell Cycle-Related Gene Expression in Breast Cancer Cells [2][3][4]
| Target Gene/Protein | Expression Change | Method | Cell Line |
| Bax (mRNA) | ↑ | qPCR | MDA-MB-231 |
| Bad (mRNA) | ↑ | qPCR | MDA-MB-231 |
| Bcl-2 (mRNA) | ↓ | qPCR | MDA-MB-231 |
| Bcl-xl (mRNA) | ↓ | qPCR | MDA-MB-231 |
| Cleaved-caspase 9 (protein) | ↑ | Western Blot | MDA-MB-231 |
| Cleaved-caspase 3 (protein) | ↑ | Western Blot | MDA-MB-231 |
| Cleaved-PARP (protein) | ↑ | Western Blot | MDA-MB-231 |
| CDK4 (protein) | ↓ | Western Blot | MDA-MB-231 |
| CDK6 (protein) | ↓ | Western Blot | MDA-MB-231 |
| p-AKT (protein) | ↓ | Western Blot | MDA-MB-231 |
| p-mTOR (protein) | ↓ | Western Blot | MDA-MB-231 |
Note: This data is for Kushenol A and is presented as a reference for potential analogous effects of this compound in cancer models, as both are isoprenylated flavonoids from S. flavescens.[2][3][4]
Experimental Protocols
Cell Culture and Treatment with this compound
Objective: To prepare cell cultures for downstream gene and protein expression analysis after treatment with this compound.
Materials:
-
Mammalian cell line of interest (e.g., RAW264.7 macrophages, breast cancer cell lines like MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the cells in appropriate cell culture plates or flasks at a density that will allow for approximately 70-80% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete growth medium. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should also be prepared.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells for RNA or protein extraction.
RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
Objective: To quantify the relative mRNA expression of target genes in response to this compound treatment.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
Nuclease-free water
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
RT-qPCR instrument
Protocol:
-
RNA Extraction:
-
Lyse the harvested cells using TRIzol reagent according to the manufacturer's instructions.
-
Add chloroform, mix, and centrifuge to separate the phases.
-
Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit, following the manufacturer's protocol.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and gene-specific primers.
-
Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH).[1]
-
Protein Extraction and Western Blotting
Objective: To detect and quantify the expression levels of target proteins in response to this compound treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the harvested cells in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound anti-inflammatory signaling pathway.
Caption: Workflow for gene expression analysis.
Caption: Analogous Kushenol A anti-cancer signaling.
References
- 1. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - ProQuest [proquest.com]
- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Kushenol I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol I is a prenylated flavonoid isolated from the roots of Sophora flavescens. Emerging research has highlighted its potential as a potent anti-inflammatory and antioxidant agent. These properties suggest its therapeutic potential for a variety of inflammatory conditions. A study on ulcerative colitis demonstrated that this compound can significantly suppress pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-17, and tumor necrosis factor-alpha (TNF-α), while promoting the expression of the anti-inflammatory cytokine IL-10.[1] The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt). This document provides detailed protocols for the in vitro assessment of this compound's anti-inflammatory activity, focusing on its effects on inflammatory mediators and signaling pathways in a cellular model of inflammation.
Data Presentation
The following tables summarize the reported and potential anti-inflammatory effects of this compound and related compounds. Due to the limited availability of specific IC50 values for this compound in the public domain, data from closely related compounds like Kushenol C and Kushenol F are included for comparative purposes.
Table 1: Effect of this compound on Inflammatory Cytokines in a Murine Model of Ulcerative Colitis
| Cytokine | Effect of this compound Intervention | Level of Significance |
| TNF-α | Markedly Suppressed | P < 0.05, P < 0.01, or P < 0.001 |
| IL-6 | Markedly Suppressed | P < 0.05, P < 0.01, or P < 0.001 |
| IL-1β | Markedly Suppressed | P < 0.05, P < 0.01, or P < 0.001 |
| IL-17 | Markedly Suppressed | P < 0.05, P < 0.01, or P < 0.001 |
| IL-10 | Markedly Increased | P < 0.05 |
Data derived from a study on dextran sodium sulfate (DSS)-induced ulcerative colitis in mice.[1]
Table 2: Illustrative Anti-inflammatory Activity of Related Kushenol Compounds
| Compound | Assay | Key Findings |
| Kushenol C | Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Dose-dependent suppression.[2][3] |
| Kushenol C | Inhibition of Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 cells | Dose-dependent suppression.[2][3] |
| Kushenol C | Inhibition of IL-6 and IL-1β Production in LPS-stimulated RAW 264.7 cells | Dose-dependent suppression.[2][3] |
| Kushenol F | Reduction of serum histamine, IgE, and IgG2a in a mouse model of atopic dermatitis | Significant reduction in treated mice.[4] |
| Kushenol F | Inhibition of IL-1β and IL-6 mRNA expression in cytokine-stimulated human keratinocytes | Significant decrease in expression.[4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the use of RAW 264.7 murine macrophages as a model to investigate the anti-inflammatory effects of this compound. Inflammation is induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
1.1. Cell Culture and Maintenance
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
1.2. Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Select non-toxic concentrations for subsequent experiments.
1.3. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
1.4. Quantification of Pro-inflammatory Cytokines (ELISA)
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in section 1.3.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol details the investigation of this compound's effect on key inflammatory signaling pathways.
2.1. Protein Extraction
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
2.2. Western Blotting
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-NF-κB p65
-
Total NF-κB p65
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-ERK1/2
-
Total ERK1/2
-
Phospho-JNK
-
Total JNK
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of this compound.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of NF-κB and MAPK signaling pathways.
References
- 1. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kushenol I in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol I is a naturally occurring flavonoid isolated from the roots of Sophora flavescens. Various compounds from this plant, known as kushenols, have demonstrated significant anti-tumor and anti-inflammatory properties. While direct studies on this compound in xenograft mouse models are limited, research on closely related compounds, such as Kushenol A, provides a strong rationale and a methodological framework for investigating its potential as an anti-cancer agent. Kushenol A has been shown to suppress tumor growth in breast cancer xenograft models by inhibiting the PI3K/AKT/mTOR signaling pathway. These application notes provide a comprehensive protocol for the use of this compound in a xenograft mouse model, adapted from established methodologies for related compounds.
Data Presentation
Note: The following quantitative data is derived from a study on Kushenol A in a breast cancer xenograft mouse model and is provided as a reference for expected outcomes when studying the closely related this compound.
Table 1: Efficacy of Kushenol A in a Breast Cancer Xenograft Mouse Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 35 | Mean Tumor Weight (g) at Day 35 |
| Control (Vehicle) | - | ~1200 | ~1.0 |
| Kushenol A (Low Dose) | Not Specified | ~600 | ~0.5 |
| Kushenol A (High Dose) | Not Specified | ~300 | ~0.25 |
Source: Adapted from a study on Kushenol A in a breast cancer xenograft model. The inhibitory effect was dose-dependent.
Signaling Pathway
Kushenol compounds, including Kushenol A, have been demonstrated to exert their anti-proliferative and pro-apoptotic effects in cancer cells through the modulation of the PI3K/AKT/mTOR signaling pathway. Inhibition of this pathway leads to decreased cell proliferation, cell cycle arrest, and induction of apoptosis.
Caption: Proposed mechanism of this compound via inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS) or 0.9% saline, sterile
Procedure:
-
Stock Solution Preparation: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL). Use sonication if necessary to fully dissolve the compound. Store the stock solution at -20°C or -80°C for long-term storage, protected from light.
-
Working Solution Preparation: On the day of administration, thaw the stock solution. Dilute the stock solution with sterile PBS or 0.9% saline to the final desired concentration for injection. The final concentration of DMSO in the working solution should be kept low (typically <10%) to avoid toxicity to the animals.
Xenograft Mouse Model Development
Materials:
-
Cancer cell line of interest (e.g., human breast cancer cell line MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
6-week-old female BALB/c nude mice
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions (37°C, 5% CO2).
-
Cell Preparation for Injection: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend them in PBS at a concentration of 2 x 10⁷ cells/mL.
-
Tumor Cell Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Measure tumor size every 3 days using calipers. Tumor volume can be calculated using the formula: Volume = 0.5 × length × width² .
Administration of this compound
Procedure:
-
Treatment Initiation: Begin treatment when the subcutaneous tumor nodules reach a diameter of approximately 4 mm.
-
Animal Grouping: Randomly divide the mice into control (vehicle) and treatment groups (at least two different doses of this compound are recommended).
-
Administration Route:
-
Oral Gavage (Recommended based on Kushenol A studies):
-
Administer the prepared this compound working solution or vehicle control orally using a gavage needle.
-
The typical volume for oral gavage in mice is 5-10 mL/kg body weight.
-
Administer the treatment once daily for a period of 2-4 weeks.
-
-
Intraperitoneal (IP) Injection (Alternative Route):
-
Inject the this compound working solution or vehicle control into the lower right quadrant of the mouse's abdomen.
-
The maximum recommended volume for IP injection in mice is 10 mL/kg body weight.
-
-
-
Monitoring: Monitor the body weight of the mice weekly to assess for any treatment-related toxicity.
Evaluation of Anti-Tumor Efficacy
Procedure:
-
Tumor Measurement: Continue to measure tumor volume every 3 days throughout the treatment period.
-
Endpoint: At the end of the treatment period, euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors and record their final weight. A portion of the tumor tissue can be fixed in formalin for histological analysis or snap-frozen for molecular analysis (e.g., Western blot, qPCR) to assess the effect of this compound on the target signaling pathway.
Experimental Workflow
Caption: Workflow for this compound evaluation in a xenograft mouse model.
Troubleshooting & Optimization
Preventing Kushenol I precipitation in cell culture media
Welcome to the Technical Support Center for Kushenol I. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing the precipitation of this compound in cell culture media, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a natural flavonoid compound isolated from the roots of Sophora flavescens. It is investigated for a variety of pharmacological effects, including anti-inflammatory and antioxidant activities. In cell-based assays, it is often used to study cellular signaling pathways, such as the PI3K/AKT and MAPK pathways, which are involved in processes like inflammation and cell proliferation[1].
Q2: What causes this compound to precipitate in cell culture media?
Precipitation of this compound is a common issue stemming from several factors:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media[2].
-
Solvent Shock: The compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) at a high concentration. When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution[2].
-
High Final Concentration: The intended experimental concentration may simply exceed the solubility limit of this compound in the specific medium being used[2].
-
Interaction with Media Components: Salts, proteins (especially in low-serum or serum-free media), and other components can interact with this compound, reducing its stability in solution over time[2][3].
-
Temperature and pH: Fluctuations in temperature or pH can alter the solubility of the compound. Precipitation can sometimes occur over time as the medium is incubated[2].
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO should be kept as low as possible. Generally, it is recommended to keep the final DMSO concentration at or below 0.1%. While some cell lines may tolerate up to 0.5%, this can still have off-target effects. It is critical to include a vehicle control (media with the same final DMSO concentration but without this compound) in all experiments to account for any effects of the solvent itself[2][3].
Troubleshooting Guide
This guide addresses issues of this compound precipitation at different stages of the experimental workflow.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock / Concentration Exceeds Solubility Limit | 1. Reduce Final Concentration: Your target concentration may be too high. Try a lower concentration. 2. Improve Dilution Technique: Pre-warm the media to 37°C. Add the DMSO stock drop-by-drop to the media while gently vortexing or swirling to ensure rapid dispersal. Do not add media to the stock[4]. 3. Use a Higher Stock Concentration: Preparing a more concentrated stock (e.g., 1000x or higher) allows you to add a smaller volume to the media, reducing solvent shock and keeping the final DMSO percentage low[3]. |
| Precipitate forms over time during incubation (e.g., hours to days). | Compound Instability / Saturation | 1. Assess Stability: The compound may be unstable or at its saturation limit under your specific culture conditions (pH, CO₂, temperature)[3]. 2. Reduce Concentration: The effective, non-precipitating concentration may be lower than what was initially soluble. Perform a dose-response experiment to find the optimal range[2]. 3. Check for Evaporation: Ensure your incubator has proper humidification to prevent the media from concentrating over time[2][5]. |
| Stock solution itself is cloudy or contains particles. | Incomplete Dissolution / Hygroscopic DMSO | 1. Aid Dissolution: Use ultrasonication and gentle warming (37°C) to help dissolve the compound in DMSO. Visually confirm that no particles remain[2][6]. 2. Use Fresh DMSO: DMSO is hygroscopic (absorbs water from the air), which significantly reduces its ability to dissolve hydrophobic compounds. Use newly opened, anhydrous-grade DMSO for preparing stock solutions[6][7]. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the standard procedure for preparing a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 454.51 g/mol )[6]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[6]
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: To prepare a 100 mM stock solution, you need to dissolve 45.45 mg of this compound in 1 mL of DMSO. Adjust quantities as needed.
-
Weighing: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (Recommended): Place the tube in a water bath sonicator for 10-15 minutes to ensure complete dissolution. The solution should be perfectly clear[2][6].
-
Inspection: Visually inspect the solution against a light source to confirm no solid particles are present.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile amber tubes. Store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light and avoid repeated freeze-thaw cycles[6].
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
This protocol helps determine the practical solubility limit of this compound in your specific experimental conditions.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Your specific complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare Highest Concentration: In a sterile tube, prepare the highest desired concentration of this compound (e.g., 100 µM). To do this from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of pre-warmed media). Mix immediately by gentle vortexing[3].
-
Serial Dilutions: Perform a series of 2-fold dilutions by transferring half the volume (e.g., 500 µL) to a new tube containing an equal volume of pre-warmed media. Repeat to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubation: Incubate the tubes or plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Observation: Visually inspect each concentration for signs of precipitation (cloudiness, crystals) at multiple time points (e.g., 0, 1, 4, and 24 hours). For a more sensitive check, place a small drop of the solution on a microscope slide and look for micro-precipitates[3].
-
Determination: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experiment.
Data Presentation
| Parameter | Value | Source |
| Molecular Weight | 454.51 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Solubility in DMSO | Up to 100 mg/mL (220.02 mM) | [6][7] |
| Recommended Final DMSO Conc. | ≤ 0.1% (up to 0.5% tolerated by some cells) | [3] |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month), protect from light | [6] |
| Example Final Conc. in Literature (Kushenol A) | 0.5 µM - 32 µM | [8] |
Signaling Pathway
Kushenol compounds, including this compound and the closely related Kushenol A, have been shown to exert their biological effects by modulating key cellular signaling pathways. A primary target is the PI3K/AKT/mTOR pathway, which is central to regulating cell proliferation, survival, and apoptosis[1][8][9]. Inhibition of this pathway is a key mechanism behind the anti-proliferative effects observed in cancer cells[8][9].
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
References
- 1. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Kushenol I Western Blot Analysis: A Technical Support Center
Welcome to the technical support center for Kushenol I western blot analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the use of this compound in western blot experiments.
Troubleshooting Guide
This section addresses common issues encountered during western blot analysis of this compound's effects on target proteins.
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | Antibody Issues: - Primary antibody concentration too low. - Primary and secondary antibodies are incompatible. - Antibody has low affinity for the target protein. | - Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[1] - Ensure the secondary antibody is appropriate for the primary antibody's host species (e.g., anti-mouse secondary for a mouse primary).[1] - Use a fresh antibody solution. - Confirm that the primary antibody is validated for Western Blotting.[1] |
| Low Target Protein Expression: - Insufficient protein loaded onto the gel. - The target protein is not abundant in the cell/tissue type. | - Increase the amount of protein loaded per well. - Use a positive control to confirm protein expression. - Consider immunoprecipitation to enrich the target protein. | |
| Inefficient Protein Transfer: - Air bubbles between the gel and membrane. - Improper transfer setup. | - Carefully remove any air bubbles when assembling the transfer stack.[2] - Stain the membrane with Ponceau S to visualize protein transfer.[3] | |
| High Background | Inadequate Blocking: - Blocking time is too short. - Blocking agent is not optimal. | - Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[4] - Try a different blocking agent (e.g., 5% non-fat milk or 5% BSA).[3][4] |
| Antibody Concentration Too High: - Excessive primary or secondary antibody. | - Optimize antibody concentrations by performing a titration.[3] | |
| Insufficient Washing: - Wash steps are too short or infrequent. | - Increase the number and duration of wash steps.[3] Add a detergent like Tween-20 to the wash buffer.[4] | |
| Non-Specific Bands | Primary Antibody Cross-Reactivity: - The antibody may recognize other proteins with similar epitopes. | - Use a more specific primary antibody. - Adjust the primary antibody dilution.[2] |
| Secondary Antibody Non-Specific Binding: - Secondary antibody concentration is too high. | - Decrease the secondary antibody concentration.[2] - Run a control lane with only the secondary antibody to check for non-specific binding. | |
| Sample Degradation: - Protein cleavage by proteases. | - Add protease inhibitors to your lysis buffer and keep samples on ice.[1][2] | |
| Incorrect Band Size | Post-Translational Modifications: - Glycosylation, phosphorylation, etc., can alter protein migration. | - Check protein databases like UniProt for known modifications.[2] - Treat samples with enzymes like phosphatases if you suspect phosphorylation. |
| Splice Variants: - The antibody may detect different isoforms of the protein. | - Consult literature for known splice variants of your target protein.[2] | |
| Gel Running Conditions: - High voltage can cause "smiling" or distorted bands. | - Run the gel at a lower voltage for a longer period.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways affected by this compound that I should investigate via Western Blot?
A1: Based on current research, this compound has been shown to modulate several key signaling pathways. The most commonly investigated pathways include the PI3K/Akt/mTOR and NF-κB pathways due to their roles in inflammation, cell survival, and proliferation.[5][6][7] Western blot analysis of key proteins in these pathways, such as phosphorylated and total forms of PI3K, Akt, mTOR, and p65 (a subunit of NF-κB), can provide insights into the mechanism of action of this compound.
Q2: How should I prepare my cell or tissue lysates for analyzing this compound-treated samples?
A2: For protein extraction from tissues, it is recommended to lyse and homogenize the tissue in ice-cold radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[5] After homogenization, centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.[5] The resulting supernatant contains the protein extract. For cultured cells, they can be directly lysed in the same buffer. It is crucial to determine the protein concentration of each sample using a method like the BCA protein assay to ensure equal loading on the gel.[5]
Q3: What concentrations of this compound should I use for treating my cells?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific biological question. Previous studies on different Kushenol compounds have used a range of concentrations. For example, studies on Kushenol A have used concentrations in the micromolar range (e.g., 4, 8, and 16 µM).[6] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What are some recommended loading controls for Western Blots involving this compound?
A4: Good loading controls are essential for ensuring that any observed changes in protein expression are due to the treatment with this compound and not variations in sample loading. Commonly used loading controls include β-actin, GAPDH, and β-tubulin. The choice of loading control should be based on the molecular weight of your target protein and its expression stability in your experimental model.
Experimental Protocols
General Western Blot Protocol for this compound Treated Samples
This protocol is a general guideline and may need optimization for specific proteins and antibodies.
-
Sample Preparation:
-
Treat cells or animals with the desired concentrations of this compound for the specified time.
-
Harvest cells or tissues and wash with ice-cold PBS.
-
Lyse samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 12,000 rpm for 15 minutes at 4°C.[7]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target protein.[5]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature.[7]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control.
-
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. bosterbio.com [bosterbio.com]
- 5. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing experimental variability in Kushenol I studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability when working with Kushenol I. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a naturally occurring flavonoid compound isolated from the roots of Sophora flavescens. It is recognized for its potential anti-inflammatory and antioxidant properties. Research has shown its therapeutic potential in animal models of ulcerative colitis by preserving the intestinal barrier, modulating gut microbiota, reducing pro-inflammatory cytokines, and inhibiting key inflammatory signaling pathways.
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), methanol, ethanol, chloroform, dichloromethane, and ethyl acetate. For cell culture experiments, DMSO is commonly used to prepare stock solutions.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To prevent degradation and maintain bioactivity, it is crucial to store this compound stock solutions properly. Once prepared, it is recommended to create aliquots to avoid repeated freeze-thaw cycles. The recommended storage conditions are:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month (must be protected from light).
Q4: Which signaling pathways are known to be modulated by this compound?
A4: In studies related to ulcerative colitis, this compound has been shown to inhibit the phosphorylation of key signaling molecules. The primary pathways identified are the PI3K/AKT, p38 MAPK, and NF-κB pathways. It also modulates the expression of TLR4 and the NLRP3 inflammasome.
Troubleshooting Guide
Experimental variability with natural compounds like this compound can arise from several factors, from initial preparation to final data analysis. This guide addresses common issues in a question-and-answer format.
Issue 1: Inconsistent or No Biological Effect Observed
-
Question: I am not observing the expected anti-inflammatory or anti-cancer effects of this compound in my cell-based assays. What could be the cause?
-
Answer: This issue can stem from several sources:
-
Compound Degradation: this compound, like many flavonoids, can be sensitive to light and repeated freeze-thaw cycles. Ensure that your stock solutions are fresh, have been stored correctly at -20°C (short-term) or -80°C (long-term) in light-protected aliquots, and have not been stored for longer than the recommended period.
-
Solubility Issues: Poor solubility in aqueous cell culture media can lead to precipitation of the compound, reducing its effective concentration. When diluting your DMSO stock solution into your media, ensure it is mixed thoroughly. You can visually inspect the media for any precipitate under a microscope. It may be necessary to warm the tube to 37°C and use an ultrasonic bath to aid dissolution.
-
Incorrect Dosage: The effective concentration of this compound can be highly dependent on the cell type and the specific assay. Review the literature for concentrations used in similar experimental systems. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific model.
-
Cell Line Variability: Different cell lines may have varying sensitivity to this compound due to differences in the expression of its molecular targets.
-
Issue 2: High Variability Between Replicates
-
Question: My experimental replicates are showing high variability. How can I improve consistency?
-
Answer: High variability often points to inconsistencies in experimental execution.
-
Pipetting and Dilution Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions from a concentrated stock. Use calibrated pipettes and change tips between samples.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure your cells are evenly suspended before seeding and that you are using a consistent volume for each well.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Inconsistent Incubation Times: Ensure that the treatment duration is precisely the same for all plates and replicates.
-
Issue 3: Unexpected Cytotoxicity
-
Question: I'm observing higher-than-expected cell death, even at low concentrations of this compound. Why might this be happening?
-
Answer: Unforeseen cytotoxicity can be due to:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. It is critical to include a vehicle control (cells treated with the same final concentration of the solvent as the experimental group) to assess the solvent's effect. The final DMSO concentration in cell culture should typically be kept below 0.5%.
-
Compound Purity: Impurities from the extraction and purification process could have cytotoxic effects. Whenever possible, use high-purity this compound (>98%) from a reputable supplier.
-
Cell Sensitivity: The cell line you are using might be particularly sensitive to this class of compound. Perform a cell viability assay (e.g., MTT or CCK-8) to establish a non-toxic concentration range for your specific cells before proceeding with functional assays.
-
Data Presentation
Table 1: In-vivo Effects of this compound on Pro- and Anti-Inflammatory Cytokines in a DSS-induced Ulcerative Colitis Mouse Model
| Cytokine | Effect of this compound Intervention | Method of Analysis |
| Pro-inflammatory | ||
| IL-1β | Suppressed Transcription & Secretion | RT-qPCR, Western Blot |
| IL-6 | Suppressed Transcription & Secretion | RT-qPCR |
| IL-17 | Suppressed Transcription & Secretion | RT-qPCR |
| TNF-α | Suppressed Transcription & Secretion | RT-qPCR |
| Anti-inflammatory | ||
| IL-10 | Increased Transcription & Secretion | RT-qPCR |
Table 2: Effects of Related Kushenols on Cancer Cell Lines
| Compound | Cancer Type | Key Effects | IC50 / Concentration | Signaling Pathway |
| Kushenol A | Breast Cancer | Reduced proliferation, induced apoptosis & G0/G1 cell cycle arrest | 4, 8, 16 µM | PI3K/AKT/mTOR |
| Kushenol Z | Non-Small-Cell Lung Cancer | Induced apoptosis, inhibited proliferation | ~5 µg/mL | mTOR (via PDE & Akt inhibition) |
Experimental Protocols
Protocol 1: Western Blot for Signaling Pathway Analysis
This protocol is adapted from methodologies used to study the effects of this compound on inflammatory pathways.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-NF-κB p65, NF-κB p65, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.
Visualizations
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
Caption: Signaling pathways modulated by this compound in the context of inflammation.
Identifying and minimizing off-target effects of Kushenol I
Welcome to the technical support center for Kushenol I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound is a natural flavonoid compound isolated from the roots of Sophora flavescens. It has demonstrated various biological activities, primarily attributed to its anti-inflammatory and antioxidant properties. Network pharmacology studies have identified 192 potential targets for this compound. Key on-target signaling pathways and molecules that are modulated by this compound include:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key proteins in this pathway.
-
MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. This compound can inhibit the phosphorylation of p38 MAPK.
-
NF-κB Signaling Pathway: A key regulator of inflammation, the inhibition of NF-κB p65 phosphorylation by this compound contributes to its anti-inflammatory effects.
-
TLR4/NLRP3 Inflammasome: this compound can reduce the expression of Toll-like receptor 4 (TLR4) and NOD-like receptor thermal protein domain associated protein 3 (NLRP3), which are involved in the inflammatory response.
Q2: What are off-target effects and why are they a concern when working with this compound?
Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins or other biomolecules that are not its intended therapeutic target. As a natural product, this compound has the potential to interact with multiple cellular targets, which can lead to:
-
Misleading Experimental Results: Observed phenotypic changes may be incorrectly attributed to the on-target activity.
-
Cellular Toxicity: Interactions with essential cellular proteins can lead to cytotoxicity.
-
Unforeseen Side Effects: In a therapeutic context, off-target effects are a major cause of adverse drug reactions.
Q3: What are the first steps to suspecting off-target effects in my experiments with this compound?
You might suspect off-target effects if you observe:
-
Inconsistent Phenotypes: The cellular or physiological effects are not consistent with the known function of the intended target pathway (e.g., PI3K/AKT).
-
Unexplained Toxicity: The compound shows significant toxicity at concentrations where the on-target effect is expected to be minimal.
-
Discrepancy in Potency: The concentration of this compound required to produce the observed phenotype is significantly different from its IC50 for the primary target.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is inconsistent with the known function of this compound's primary targets.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Effects | 1. Perform a dose-response curve: Compare the potency for the observed phenotype with the potency for on-target engagement (e.g., inhibition of AKT phosphorylation). | A significant discrepancy in potency may indicate an off-target effect. |
| 2. Use a structurally unrelated inhibitor: Treat cells with another known inhibitor of the same target (e.g., a different PI3K inhibitor). | If the phenotype is not replicated, it is likely an off-target effect of this compound. | |
| 3. Perform a rescue experiment: Overexpress the intended target. | If the phenotype is not rescued, it suggests the involvement of other targets. | |
| Experimental Artifact | Review and optimize your experimental protocol, including controls. | Consistent results with appropriate controls will help validate the observed phenotype. |
Issue 2: this compound shows toxicity in cell lines at concentrations required for target inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Toxicity | 1. Screen against a toxicity panel: Test this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). | Identification of interactions with toxicity-related proteins. |
| 2. Perform a counter-screen: Use a cell line that does not express the intended target. | If toxicity persists, it is likely due to off-target effects. | |
| On-target Toxicity | Modulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. | Replication of toxicity upon target knockdown suggests on-target toxicity. |
Quantitative Data Summary
Due to the limited publicly available quantitative data on the specific off-target interactions of this compound, the following tables are provided as templates with hypothetical data for illustrative purposes. Researchers should generate their own data through the experimental protocols outlined below.
Table 1: Hypothetical Kinase Profile of this compound (1 µM)
| Kinase | % Inhibition |
| PI3Kα | 85 |
| AKT1 | 78 |
| mTOR | 75 |
| p38 MAPK | 65 |
| Potential Off-Target Kinase 1 | 45 |
| Potential Off-Target Kinase 2 | 30 |
Table 2: Hypothetical IC50 Values of this compound for On- and Off-Targets
| Target | IC50 (µM) |
| On-Target | |
| PI3Kα | 0.5 |
| AKT1 | 1.2 |
| Potential Off-Target | |
| Off-Target X | > 10 |
| Off-Target Y | 8.5 |
Experimental Protocols
Computational Prediction of Off-Targets
-
Objective: To computationally screen for potential off-target interactions of this compound.
-
Methodology: Utilize computational tools that predict small molecule-protein interactions. These methods often rely on the 2D or 3D structure of the small molecule to screen against databases of protein structures.
-
Obtain the 2D or 3D structure of this compound.
-
Use computational platforms (e.g., SEA, SwissTargetPrediction) to screen for potential off-targets based on chemical similarity or molecular docking.
-
Analyze the results to identify high-scoring potential off-target interactions for experimental validation.
-
Affinity Chromatography-Mass Spectrometry for Off-Target Identification
-
Objective: To experimentally identify proteins that bind to this compound.
-
Methodology: This technique involves immobilizing this compound on a solid support to "fish" for binding partners from a cell lysate.
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin).
-
Immobilization: Couple the biotinylated this compound to streptavidin-coated beads.
-
Affinity Pull-down: Incubate the this compound-coated beads with cell lysate.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution: Elute the proteins that are specifically bound to this compound.
-
Analysis: Identify the eluted proteins using mass spectrometry.
-
Proteomics-Based Approaches
-
Objective: To identify changes in protein expression or post-translational modifications upon treatment with this compound.
-
Methodology: Use mass spectrometry to compare the proteome of cells treated with this compound versus a vehicle control.
-
Cell Culture and Treatment: Treat a relevant cell line with this compound at a specific concentration and a vehicle control for a set period.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins.
-
Proteomic Analysis: Analyze the protein samples using mass spectrometry to identify and quantify changes in protein levels.
-
Data Analysis: Identify proteins that are significantly up- or down-regulated in the this compound-treated samples.
-
Visualizations
Caption: Workflow for identifying and minimizing off-target effects of this compound.
Caption: Known signaling pathways modulated by this compound.
Optimizing incubation time for Kushenol I treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Kushenol I treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for incubation time when treating cells with this compound?
A1: Based on studies of related compounds like Kushenol A, initial experiments often utilize incubation times of 24, 48, and 72 hours to assess time-dependent effects on cell proliferation and signaling pathways.[1] However, the optimal time is highly dependent on the cell type and the specific biological endpoint being measured. For assays measuring rapid signaling events like protein phosphorylation, shorter time points (e.g., 1, 4, 6 hours) may be necessary.[2]
Q2: How does the concentration of this compound affect the optimal incubation time?
A2: The concentration of this compound and the incubation time are often interdependent. Higher concentrations may produce a measurable effect in a shorter time, while lower, more physiologically relevant concentrations might require a longer incubation period to observe a significant response. It is crucial to perform a dose-response experiment at various time points to determine the optimal combination for your specific experimental goals. Studies on similar flavonoids have used concentrations ranging from 4 to 32 μM.[1]
Q3: What are the known signaling pathways affected by this compound and related compounds?
A3: this compound and its related flavonoids have been shown to modulate several key signaling pathways. These primarily include the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival, and the p38 MAPK and NF-κB pathways, which are central to inflammatory responses.[1][3][4] this compound can inhibit the phosphorylation of key proteins in these pathways, such as PI3K, AKT, p38 MAPK, and NF-κB p65.[3]
Q4: Should I be concerned about the stability of this compound in my cell culture medium over long incubation periods?
A4: While specific stability data for this compound in cell culture media is not extensively documented in the provided results, it is a valid concern for any small molecule experiment. For long-term incubations (e.g., beyond 48-72 hours), consider replenishing the media with fresh this compound to maintain a consistent concentration. As a general practice, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | 1. Incubation time is too short. 2. Concentration of this compound is too low. 3. The specific cell line is not sensitive to this compound. 4. Degradation of this compound in the culture medium. | 1. Perform a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours). 2. Conduct a dose-response experiment with a wider range of concentrations. 3. Research literature for the responsiveness of your cell line to similar flavonoids or test a different cell line. 4. For long incubations, consider replenishing the medium containing fresh this compound every 24-48 hours. |
| High levels of cell death or cytotoxicity observed. | 1. Incubation time is too long. 2. Concentration of this compound is too high. 3. Solvent (e.g., DMSO) concentration is toxic to the cells. | 1. Reduce the incubation time and perform a time-course experiment to identify a non-toxic window. 2. Lower the concentration of this compound. Determine the IC50 value to establish a working concentration range. 3. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.1% for DMSO).[1] |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent timing of this compound addition. 3. Instability of this compound stock solution. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Add this compound at the same point in the experimental timeline, for example, 24 hours after cell seeding. 3. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[5] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay
This protocol outlines a method to determine the optimal incubation time of this compound by assessing its effect on cell viability over a time course.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)[1]
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on related compounds, is 0, 4, 8, 16, and 32 μM.[1] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plates for different time points, for example, 24, 48, and 72 hours.[1]
-
Cell Viability Measurement: Two hours before the end of each incubation period, add 10 µL of CCK-8 solution to each well and incubate at 37°C.[1]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against this compound concentration for each time point to determine the time-dependent IC50 values.
Data Presentation: Time-Dependent Effects of this compound on Cell Viability
| Incubation Time | IC50 (µM) | Maximum Inhibition (%) |
| 24 hours | Data to be filled by the user | Data to be filled by the user |
| 48 hours | Data to be filled by the user | Data to be filled by the user |
| 72 hours | Data to be filled by the user | Data to be filled by the user |
Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound inhibits the PI3K/AKT and p38 MAPK/NF-κB pathways.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time for this compound.
References
- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting unexpected results in Kushenol I experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Kushenol I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring isoprenylated flavonoid isolated from the roots of Sophora flavescens.[1][2] Its primary mechanism of action involves anti-inflammatory and antioxidant activities.[1] It has been shown to modulate key signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, to exert its effects.[1][3]
Q2: What are the common experimental applications of this compound?
This compound is commonly used in preclinical research for its potential therapeutic effects in conditions such as ulcerative colitis and various types of cancer.[1][3] Researchers utilize it to study its impact on inflammation, cell proliferation, apoptosis, and oxidative stress.[1][3][4]
Q3: How should this compound be stored?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month. It is important to protect the compound from light.[2]
Q4: In what solvents is this compound soluble?
While the provided search results do not specify the exact solvents, flavonoids are generally soluble in organic solvents like DMSO, ethanol, and methanol. For cell culture experiments, it is common practice to dissolve the compound in DMSO to create a stock solution, which is then further diluted in the cell culture medium to the final working concentration.
Troubleshooting Guide
Issue 1: No observed effect of this compound on cell viability or proliferation.
Potential Causes & Solutions
-
Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response in your specific cell line.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration range. Based on literature, concentrations for other Kushenol compounds have been effective in the range of 4-32 μM in breast cancer cells.[3]
-
-
Incorrect Compound Handling and Storage: Improper storage may have led to the degradation of the compound.
-
Recommendation: Ensure the compound has been stored at the correct temperature and protected from light.[2] Prepare fresh dilutions from a properly stored stock solution.
-
-
Cell Line Resistance: The target signaling pathways (e.g., PI3K/AKT) may not be critical for the survival of your specific cell line, or the cells may have compensatory mechanisms.
-
Recommendation: Confirm the expression and activity of the target proteins (e.g., phosphorylated AKT, NF-κB) in your cell line at baseline. Consider using a positive control known to modulate the same pathway.
-
-
Insufficient Incubation Time: The duration of the treatment may not be long enough to observe changes in cell viability.
-
Recommendation: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Issue 2: Inconsistent or contradictory results in the expression of inflammatory markers.
Potential Causes & Solutions
-
Variable Cell Culture Conditions: Inconsistent cell density, passage number, or serum concentration can lead to variability in inflammatory responses.
-
Recommendation: Standardize your cell culture protocols. Ensure cells are seeded at the same density and use a consistent passage number and serum batch for all experiments.
-
-
Timing of Treatment and Stimulation: The timing of this compound treatment relative to the inflammatory stimulus (e.g., LPS) is crucial.
-
Recommendation: Optimize the pre-treatment time with this compound before adding the inflammatory stimulus. A common starting point is to pre-treat for 1-2 hours.[4]
-
-
Complexity of the Signaling Network: this compound can have pleiotropic effects. Its impact on one inflammatory marker might be direct, while its effect on another could be indirect and context-dependent.
-
Recommendation: Analyze a broader panel of inflammatory markers, including both pro-inflammatory (e.g., IL-1β, IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines, to get a more comprehensive picture of the inflammatory response.[1]
-
Issue 3: Unexpected off-target effects are observed.
Potential Causes & Solutions
-
High Concentration: High concentrations of any compound can lead to non-specific effects.
-
Recommendation: Use the lowest effective concentration determined from your dose-response studies.
-
-
Interaction with Other Pathway Components: this compound may interact with other cellular targets besides the primary intended pathway.
-
Recommendation: Review the literature for other known targets of Kushenol compounds. For instance, some Kushenols have been shown to inhibit tyrosinase or BACE1.[5][6] Consider using pathway-specific inhibitors or activators to confirm that the observed effects are mediated through the intended signaling cascade.
-
Quantitative Data Summary
| Parameter | Cell Line/Model | Concentration/Value | Reference |
| Anti-proliferative Activity (Kushenol A) | Breast Cancer Cells | 4-32 μM | [3] |
| Tyrosinase Inhibition (Kushenol A) | In vitro assay | IC50 < 10 µM | [5] |
| BACE1 Inhibition (Kushenol C) | In vitro assay | IC50 = 5.45 µM | [6] |
| Anti-inflammatory Effect (Kushenol C) | RAW264.7 Macrophages | 50-100 µM | [4][6] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., prepared by diluting a DMSO stock solution in culture medium). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-NF-κB, NF-κB, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway modulation by this compound.
Caption: General experimental workflow for investigating this compound.
References
- 1. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kushenol A and 8-prenylkaempferol, tyrosinase inhibitors, derived from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Kushenol I stability testing and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability testing and storage of Kushenol I.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C and protected from light.
Q2: How should I store this compound in solvent?
A2: For long-term storage, it is recommended to store this compound solutions at -80°C, which should ensure stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. Always protect the solution from light. To avoid repeated freeze-thaw cycles that can lead to degradation, it is advisable to aliquot the stock solution into smaller volumes for individual experiments.
Q3: What is the best solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound, with a solubility of up to 100 mg/mL. It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO. For in vivo experiments, working solutions can be prepared by sequentially adding co-solvents to a DMSO stock solution. For example, a mixture of DMSO, PEG300, Tween-80, and saline can be used.
Q4: Is this compound stable in aqueous solutions?
A4: Flavonoids, the class of compounds this compound belongs to, can exhibit pH-dependent stability in aqueous solutions. Some flavonoids are known to be unstable at high pH. While specific data for this compound is limited, it is generally recommended to prepare fresh aqueous solutions for experiments and avoid prolonged storage, especially in neutral or alkaline conditions.
Q5: How does temperature affect the stability of this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and experimental use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | This compound has low aqueous solubility. When a concentrated DMSO stock is diluted into aqueous media, the compound can precipitate out. | - Lower the final concentration of this compound in the media.- Increase the serum concentration in the media, as proteins can sometimes help to keep hydrophobic compounds in solution.- Prepare the final dilution immediately before adding it to the cells to minimize the time the compound is in an aqueous environment before cellular uptake. |
| Inconsistent or unexpected results in cell-based assays. | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling.2. Compound-Assay Interference: Flavonoids can interfere with certain assay readouts. For example, they can have intrinsic fluorescence or act as reducing agents in viability assays like MTT. | 1. Ensure proper storage conditions are maintained. Prepare fresh dilutions from a properly stored stock solution for each experiment.2. Run appropriate controls, such as a cell-free assay with the compound to check for direct effects on the assay reagents. Consider using an alternative assay that is less susceptible to interference (e.g., a non-redox-based viability assay). |
| Autofluorescence in imaging experiments. | Flavonoids can be autofluorescent, which can interfere with the detection of fluorescent probes. | - Image an unstained control sample treated with this compound to determine its intrinsic fluorescence spectrum.- Choose fluorescent probes that have excitation and emission spectra distinct from that of this compound.- Use spectral imaging and linear unmixing techniques to separate the fluorescence signal of your probe from the autofluorescence of this compound. |
| Low bioavailability in in vivo studies. | Poor aqueous solubility and potential for metabolism can limit the bioavailability of this compound. | - Optimize the formulation. The use of co-solvents, such as PEG300 and Tween-80, can improve solubility.- Consider alternative routes of administration or the use of drug delivery systems. |
Stability Testing of this compound
Stability testing is crucial to ensure the quality and integrity of this compound throughout its shelf life and during experimental procedures. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Representative Stability Data
While specific quantitative forced degradation data for this compound is not publicly available, the following
Technical Support Center: Optimizing Kushenol I Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kushenol I in animal studies. The information is designed to address common challenges encountered during formulation and administration, ensuring experimental success and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a naturally occurring prenylated flavonoid isolated from the roots of Sophora flavescens. It is recognized for its potential anti-inflammatory and antioxidant activities. Like many flavonoids, this compound is a hydrophobic compound, which can present challenges for in vivo delivery due to its low aqueous solubility.
Q2: What are the known biological activities of this compound relevant to animal studies?
A2: In animal models, this compound has been shown to alleviate symptoms of ulcerative colitis. It achieves this by preserving the intestinal barrier, modulating gut microbiota, reducing inflammation and oxidative stress, and regulating immune responses. Specifically, it has been found to suppress pro-inflammatory cytokines such as IL-1β, IL-6, IL-17, and TNF-α, while promoting the anti-inflammatory cytokine IL-10.
Q3: Which signaling pathways are modulated by this compound?
A3: this compound has been shown to inhibit key signaling molecules. Its therapeutic effects in a mouse model of ulcerative colitis have been linked to the modulation of the PI3K/Akt and TLR4 signaling pathways. A related compound, Kushenol A, has also been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway in breast cancer cells.
Troubleshooting Guide
Formulation and Solubility Issues
Problem: My this compound is not dissolving in aqueous solutions for oral gavage.
-
Cause: this compound is a hydrophobic molecule with poor water solubility.
-
Solution: The use of co-solvents is necessary to formulate this compound for in vivo administration. It is crucial to prepare a homogenous and stable formulation to ensure accurate dosing.
-
Recommended Formulations: Two effective vehicle compositions for dissolving this compound for oral administration have been identified. These formulations aim to create a clear solution or a stable suspension suitable for oral gavage.
-
Protocol 1: Co-solvent Mixture
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Protocol 2: Oil-based Suspension
-
10% DMSO
-
90% Corn Oil
-
-
-
Preparation Tips:
-
First, dissolve the this compound powder in DMSO. Gentle heating and/or sonication in a water bath can aid in dissolution.
-
For Protocol 1, sequentially add the PEG300 and Tween-80, ensuring the solution is thoroughly mixed after each addition. Finally, add the saline to reach the final volume.
-
For Protocol 2, add the DMSO stock solution to the corn oil and mix thoroughly.
-
It is advisable to prepare the formulation fresh daily. If storage is necessary, store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.
-
-
Problem: The formulation appears cloudy or precipitates over time.
-
Cause: The compound may be coming out of solution due to temperature changes or instability of the formulation.
-
Solution:
-
Sonication: Use a water bath sonicator to break down any clumps and create a finer, more stable suspension.
-
Mixing: Ensure vigorous and consistent mixing before drawing each dose to guarantee a homogenous suspension.
-
Fresh Preparation: Prepare the formulation as close to the time of administration as possible.
-
Oral Gavage Administration Issues
Problem: The animal struggles excessively during oral gavage, leading to potential stress and inaccurate dosing.
-
Cause: Improper restraint technique or discomfort from the gavage needle.
-
Solution:
-
Proper Restraint: Ensure a firm but gentle restraint, immobilizing the head and neck to align the esophagus for smooth passage of the gavage needle.
-
Needle Selection: Use a flexible plastic or ball-tipped metal gavage needle to minimize the risk of esophageal injury.
-
Lubrication: Moisten the tip of the gavage needle with sterile water or a non-irritating, palatable substance to facilitate easier swallowing. Studies have shown that coating the needle with sucrose can improve the process.
-
Technique: Gently guide the needle along the roof of the mouth and down the esophagus, allowing the animal to swallow. Never apply force. If resistance is met, withdraw the needle and reposition.
-
Problem: Signs of respiratory distress (e.g., coughing, gasping) are observed after administration.
-
Cause: Accidental entry of the gavage needle into the trachea.
-
Solution:
-
Immediate Withdrawal: If fluid appears in the mouth or the animal shows signs of respiratory distress, withdraw the needle immediately.
-
Positioning: Gently rotate the animal with its head facing downwards to allow any fluid to drain from the airway.
-
Observation: Closely monitor the animal. A second attempt at dosing is not recommended if fluid has entered the trachea. If distress persists, seek veterinary consultation.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Solubility in DMSO | 100 mg/mL (220.02 mM) (requires sonication) | |
| In Vivo Oral Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Solubility: ≥ 2.5 mg/mL) | |
| In Vivo Oral Formulation 2 | 10% DMSO, 90% Corn Oil (Solubility: ≥ 2.5 mg/mL) | |
| Effective Oral Dose in Mice (Ulcerative Colitis Model) | 50 mg/kg and 100 mg/kg |
Experimental Protocols
Protocol: Preparation of this compound for Oral Gavage in Mice
Objective: To prepare a clear and stable solution of this compound for oral administration in a mouse model of ulcerative colitis.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the Required Amount: Based on the desired dose (e.g., 100 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed. For a 25g mouse at 100 mg/kg, the dose is 2.5 mg. If the dosing volume is 0.2 mL, the required concentration is 12.5 mg/mL.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO to create a concentrated stock solution. For example, to achieve a final concentration of ≥2.5 mg/mL in the co-solvent vehicle, you can prepare a 25 mg/mL stock in DMSO. Use a vortex mixer and a water bath sonicator to ensure complete dissolution.
-
Prepare the Vehicle: In a sterile tube, combine the vehicle components according to the chosen formulation. For "Protocol 1":
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80.
-
-
Combine and Mix: Add 100 µL of the this compound DMSO stock solution (25 mg/mL) to the PEG300 and Tween-80 mixture. Vortex thoroughly until the solution is homogenous.
-
Final Dilution: Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL. Vortex again to ensure a clear and uniform solution. The final concentrations will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a this compound concentration of 2.5 mg/mL.
-
Administration: Administer the prepared solution to the mice via oral gavage at the calculated volume (e.g., 10 mL/kg body weight).
Protocol: Induction of Ulcerative Colitis and this compound Administration in Mice
Objective: To evaluate the therapeutic effect of this compound in a dextran sodium sulfate (DSS)-induced ulcerative colitis mouse model.
Animal Model: Male C57BL/6 mice (6-8 weeks old).
Procedure:
-
Acclimatization: Allow mice to acclimatize for one week with free access to food and water.
-
Grouping: Randomly divide the mice into experimental groups (e.g., Control, DSS model, DSS + Sulfasalazine, DSS + this compound 50 mg/kg, DSS + this compound 100 mg/kg).
-
UC Induction: Except for the control group, provide all other mice with drinking water containing 3% (w/v) DSS for 7 consecutive days to induce colitis.
-
Treatment:
-
Prepare the this compound formulations as described in the previous protocol.
-
Administer the respective treatments (vehicle, Sulfasalazine, or this compound) to the mice daily via oral gavage for the duration of the study (e.g., 7-10 days), starting concurrently with DSS administration.
-
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the experimental period, euthanize the mice and collect colon tissues for histological analysis, measurement of colon length, and biochemical assays (e.g., cytokine levels via ELISA or RT-qPCR).
Visualizations
Caption: Experimental workflow for this compound formulation and in vivo administration.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Technical Support Center: Immunofluorescence Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in immunofluorescence (IF) experiments, with a hypothetical focus on studies involving Kushenol I.
Frequently Asked Questions (FAQs)
Q1: What is causing high background noise in my immunofluorescence staining?
High background staining in immunofluorescence can obscure the specific signal, making accurate interpretation of your results difficult. This issue can arise from several factors, including non-specific antibody binding, problems with sample preparation, or issues with the imaging setup.[1] Common causes include:
-
Primary or Secondary Antibody Issues: The concentration of your primary or secondary antibody may be too high, leading to non-specific binding.[2][3] The antibodies themselves might also have poor specificity or the secondary antibody could be cross-reacting with components in your sample.[2][4]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites is a frequent cause of high background.[2][5]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background noise.[3]
-
Fixation and Permeabilization Artifacts: The fixation method can sometimes induce autofluorescence, particularly with aldehyde-based fixatives like formalin.[6][7] Over-fixation can also mask antigens, leading to a poor signal-to-noise ratio.[6] Similarly, harsh permeabilization can damage cell morphology and expose non-specific epitopes.
-
Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce naturally, a phenomenon known as autofluorescence.[8]
Q2: Could this compound be the cause of the high background?
Currently, there is no scientific literature to suggest that this compound, a natural flavonoid compound isolated from Sophora flavescens, possesses inherent fluorescent properties that would cause background noise in immunofluorescence experiments.[9][10][11] Its reported biological activities are related to its effects on cellular pathways and as a GABA receptor modulator.[9] Therefore, it is more probable that the high background originates from the immunofluorescence protocol itself rather than from the presence of this compound.
Q3: How can I determine the source of the background noise?
To pinpoint the source of the background, it is essential to run proper controls. A key control is a "secondary antibody only" sample, where the primary antibody step is omitted.[4][12] If you observe staining in this control, it indicates that the secondary antibody is binding non-specifically.[4] Another important control is an unstained sample to assess the level of endogenous autofluorescence.[13]
Troubleshooting Guides
Below are detailed guides in a question-and-answer format to address specific issues you may encounter during your immunofluorescence experiments.
Antibody-Related Issues
Q: My background is high, and I suspect an issue with my antibodies. What should I do?
A: First, optimize the concentration of your primary and secondary antibodies. A high concentration is a common cause of non-specific binding and increased background.[2][3]
-
Solution: Perform a titration experiment to determine the optimal antibody dilution. This involves testing a range of concentrations to find the one that provides the best signal-to-noise ratio.[6][14] You can start with the manufacturer's recommended concentration and then test several dilutions above and below that.
Quantitative Data Summary: Antibody Dilution Troubleshooting
| Problem | Possible Cause | Recommended Action | Expected Outcome |
| High Background | Primary antibody concentration too high | Titrate primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000) | Reduced background with optimal specific signal |
| High Background | Secondary antibody concentration too high | Titrate secondary antibody (e.g., 1:200, 1:500, 1:1000, 1:2000) | Reduced background staining |
| No/Weak Signal | Primary antibody concentration too low | Increase primary antibody concentration or incubation time | Enhanced specific signal |
| Non-specific Staining | Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody or a secondary from a different host species | Minimized off-target binding |
Blocking and Washing Steps
Q: I've optimized my antibody concentrations, but the background is still high. How can I improve my blocking and washing steps?
A: Insufficient blocking and washing are major contributors to background noise.
-
Blocking Solution: The purpose of the blocking step is to prevent non-specific binding of antibodies to the sample.[5] A common and effective blocking agent is normal serum from the same species as the secondary antibody host.[5] For example, if your secondary antibody was raised in a goat, you should use normal goat serum for blocking.[15] Bovine Serum Albumin (BSA) is another widely used blocking agent.[5]
-
Protocol: Increase the blocking incubation time (e.g., from 30 minutes to 1 hour) and consider increasing the concentration of the blocking agent (e.g., 5-10% normal serum).[1]
-
-
Washing Steps: Thorough washing is crucial to remove unbound antibodies.[3][15]
-
Protocol: Increase the number and duration of washes between antibody incubations. For example, perform 3-5 washes of 5-10 minutes each with a suitable wash buffer like PBS containing a small amount of detergent (e.g., 0.05% Tween-20).[15]
-
Sample Preparation and Autofluorescence
Q: I'm working with formalin-fixed tissues and observing a lot of diffuse background fluorescence. What could be the cause and how can I fix it?
A: Formalin fixation can induce autofluorescence, which appears as a diffuse background signal.[6][7]
-
Antigen Retrieval: While antigen retrieval is often necessary for formalin-fixed paraffin-embedded tissues to unmask epitopes, the heating process can sometimes contribute to background.[16][17] It's important to optimize the antigen retrieval protocol, including the buffer composition (e.g., citrate or Tris-EDTA) and the heating time and temperature.[17][18]
-
Autofluorescence Quenching: There are several methods to reduce autofluorescence:
-
Chemical Quenching: Treating the sample with a quenching agent like sodium borohydride or Sudan Black B can help reduce autofluorescence.
-
Photobleaching: Exposing the sample to a light source can "bleach" the autofluorescent molecules before imaging.[8]
-
Spectral Separation: If the autofluorescence is in a specific channel (e.g., green), consider using a fluorophore for your secondary antibody that emits in a different part of the spectrum (e.g., red or far-red).[7]
-
Experimental Protocols
Standard Immunofluorescence Protocol with Troubleshooting Steps
This protocol provides a general workflow for immunofluorescence staining of cultured cells and includes key steps for reducing background noise.
-
Cell Seeding and Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency (typically 50-70%).[19]
-
Fixation:
-
Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[15] Note: Methanol fixation can also be used but may not be suitable for all antigens.[15]
-
Wash the cells three times with PBS for 5 minutes each.[15]
-
-
Permeabilization (for intracellular antigens):
-
Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.[20]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (CRITICAL STEP):
-
Incubate the cells in a blocking buffer for at least 1 hour at room temperature. A common blocking buffer is 5% normal goat serum (or serum from the secondary antibody host) and 1% BSA in PBS with 0.1% Triton X-100.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration).
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[15]
-
-
Washing:
-
Wash the cells three to five times with PBS containing 0.05% Tween-20 for 5-10 minutes each.[15] This step is crucial for removing unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[15]
-
-
Washing:
-
Repeat the washing step as in step 6.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.[15]
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with appropriate filters for your chosen fluorophores.
-
Visualizations
Caption: A generalized workflow for an immunofluorescence experiment with key troubleshooting checkpoints.
Caption: A logical flowchart for troubleshooting high background noise in immunofluorescence.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. sinobiological.com [sinobiological.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:99119-69-4 | Manufacturer ChemFaces [chemfaces.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. ibidi.com [ibidi.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Heat-induced antigen retrieval in fluorescence in situ hybridization: An effective approach enhancing signal intensity in poor-quality FFPE sections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ptglab.com [ptglab.com]
- 20. docs.abcam.com [docs.abcam.com]
Validation & Comparative
Unraveling the Molecular Strategy of Kushenol I in Ulcerative Colitis: A Comparative Analysis
For Immediate Release
A comprehensive review of experimental data elucidates the mechanism of action of Kushenol I, a flavonoid derived from Sophora flavescens, in alleviating ulcerative colitis (UC). This guide provides a comparative analysis of this compound's performance against other flavonoids from the same plant and the standard-of-care drug, Mesalazine. The findings, supported by detailed experimental protocols and quantitative data, offer valuable insights for researchers and drug development professionals in the field of inflammatory bowel disease.
This compound demonstrates significant anti-inflammatory and antioxidant properties by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. Experimental evidence from a dextran sulfate sodium (DSS)-induced colitis mouse model highlights its ability to suppress the PI3K/Akt, MAPK, and NF-κB signaling pathways, which are crucial in the inflammatory cascade of UC.
Comparative Efficacy at the Molecular Level
To objectively evaluate the therapeutic potential of this compound, its effects on key inflammatory markers and signaling proteins were compared with those of other investigational flavonoids from Sophora flavescens and the established UC treatment, Mesalazine.
| Compound/Drug | Target | Effect | Quantitative Data |
| This compound | IL-1β (mRNA) | Downregulation | Markedly suppressed in DSS-induced colitis mice (P < 0.05, P < 0.01, or P < 0.001) |
| IL-6 (mRNA) | Downregulation | Markedly suppressed in DSS-induced colitis mice (P < 0.05, P < 0.01, or P < 0.001) | |
| IL-17 (mRNA) | Downregulation | Markedly suppressed in DSS-induced colitis mice (P < 0.05, P < 0.01, or P < 0.001) | |
| TNF-α (mRNA) | Downregulation | Markedly suppressed in DSS-induced colitis mice (P < 0.05, P < 0.01, or P < 0.001) | |
| IL-10 (mRNA) | Up-regulation | Increased transcription level in the colon of DSS-induced colitis mice | |
| p-PI3K | Inhibition | Significantly inhibited in DSS-induced colitis mice (P < 0.05, P < 0.01, or P < 0.001) | |
| p-Akt | Inhibition | Significantly inhibited in DSS-induced colitis mice (P < 0.05, P < 0.01, or P < 0.001) | |
| p-p38 MAPK | Inhibition | Significantly inhibited in DSS-induced colitis mice (P < 0.05, P < 0.01, or P < 0.001) | |
| p-NF-κB p65 | Inhibition | Significantly inhibited in DSS-induced colitis mice (P < 0.05, P < 0.01, or P < 0.001) | |
| Kushenol F | Pro-inflammatory Cytokines | Downregulation | Reduced levels in psoriasis-like skin lesions in mice |
| Mesalazine | NF-κB | Inhibition | Strong abrogation of NF-κB activation in inflamed mucosa of UC patients |
Visualizing the Mechanism: Signaling Pathways and Workflows
To further clarify the mechanism of action and the experimental procedures, the following diagrams were generated using Graphviz.
Caption: this compound inhibits the DSS-induced inflammatory signaling cascade.
Caption: Workflow for evaluating the therapeutic effects of this compound in a DSS-induced colitis model.
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments are provided below.
DSS-Induced Colitis in Mice
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.
-
Induction: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.
-
Treatment: Mice are randomly divided into groups: control, DSS model, this compound-treated (e.g., 50 mg/kg and 100 mg/kg, administered orally), and comparator-treated (e.g., Mesalazine). Treatment is administered daily from the first day of DSS induction.
-
Assessment: The Disease Activity Index (DAI) is calculated daily based on weight loss, stool consistency, and rectal bleeding. On day 8, mice are euthanized, and the colon length is measured. Colon tissues are collected for histological and molecular analysis.
Western Blot Analysis for PI3K/Akt, MAPK, and NF-κB Pathways
-
Protein Extraction: Colon tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-p38 MAPK, p38 MAPK, p-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to the respective total protein
A Comparative Guide to the Purity Analysis and Quality Control of Kushenol I
For researchers, scientists, and professionals in drug development, ensuring the purity and consistent quality of investigational compounds is paramount. Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-proliferative activities. This guide provides a comparative overview of analytical methodologies for the purity analysis and quality control of this compound, presenting supporting data and detailed experimental protocols. We also compare this compound with other natural compounds that exhibit similar anti-inflammatory effects.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound can be determined using several analytical techniques, each with its own advantages in terms of precision, sensitivity, and specificity. The primary methods include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Technique | Principle | Key Performance Characteristics |
| HPLC-DAD | Separates compounds based on their affinity for a stationary phase, with detection and quantification based on UV-Vis absorbance. | Linearity: Excellent (R² > 0.999). Precision: High (RSD < 2%). LOD/LOQ: In the ng/mL range. Notes: A robust and widely available technique for routine purity assessment and quantification. |
| UHPLC-MS/MS | Offers higher resolution and faster analysis than HPLC by using smaller particle-sized columns. Mass spectrometry provides mass-to-charge ratio information for high-specificity identification and quantification. | Linearity: Excellent (R² > 0.99). Precision: Very high (RSD < 9%). LOD/LOQ: In the pg/mL to low ng/mL range. Notes: Superior sensitivity and specificity, ideal for detecting trace impurities and for metabolite studies. |
| qNMR | Provides a direct measurement of the molar concentration of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard. | Accuracy: High, as it is a primary ratio method. Precision: High (relative error can be < 3%). Notes: Does not require a reference standard of the analyte itself for quantification, making it a powerful tool for purity assessment of novel compounds. |
Quality Control of this compound and Its Alternatives
Effective quality control of this compound involves not only assessing its purity but also identifying and quantifying any potential impurities. The most common impurities in extracts from Sophora flavescens are other structurally related flavonoids and alkaloids.
In the realm of natural anti-inflammatory agents, curcumin and resveratrol are two well-studied alternatives to this compound. The quality control of these compounds also heavily relies on chromatographic methods to ensure purity and consistency.
| Compound | Therapeutic Activity | Key Quality Control Parameters | Analytical Methods |
| This compound | Anti-inflammatory, Anti-proliferative | Purity (typically >98%), identification of related flavonoids (e.g., Kushenol A, sophoraflavanone G), residual solvents. | HPLC-DAD, UHPLC-MS/MS, qNMR |
| Curcumin | Anti-inflammatory, Antioxidant | Purity of curcumin and content of related curcuminoids (demethoxycurcumin, bisdemethoxycurcumin). | HPLC-DAD, UV-Vis Spectroscopy |
| Resveratrol | Anti-inflammatory, Antioxidant | Purity (trans-resveratrol content), absence of cis-resveratrol and other impurities. | HPLC-DAD |
Experimental Protocols
HPLC-DAD Method for the Quantitative Analysis of this compound
This protocol describes a validated method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography with a Diode-Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.
-
Column Temperature: 25°C.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation:
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (R²) > 0.999 is desirable.
-
Precision: Assessed by repeated injections of the same sample (intraday) and on different days (interday). The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: Determined by a recovery study, where a known amount of the standard is added to a sample. The recovery should be within a predefined range (e.g., 98-102%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the purity analysis and quality control of this compound.
Caption: Workflow for this compound Purity Analysis.
This guide provides a foundational understanding of the methods used to ensure the quality and purity of this compound for research and development purposes. The choice of analytical technique will depend on the specific requirements of the analysis, with HPLC-DAD being a reliable workhorse for routine quality control, and UHPLC-MS/MS and qNMR offering higher sensitivity and absolute quantification capabilities, respectively.
A Comparative Analysis of Kushenol I and Resveratrol in Cancer Cell Lines
In the landscape of natural compounds with therapeutic potential, Kushenol I and resveratrol have emerged as significant agents in oncology research. Both polyphenolic compounds have demonstrated notable anti-cancer properties, primarily through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. This guide provides a comparative overview of their mechanisms of action, supported by experimental data, to assist researchers and drug development professionals in understanding their distinct and overlapping effects.
Quantitative Analysis of Efficacy
The following tables summarize the dose-dependent effects of this compound and resveratrol on apoptosis and cell viability in different cancer cell lines as reported in various studies. It is important to note that the absence of direct comparative studies necessitates a cross-study analysis, and experimental conditions may vary.
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| MDA-MB-231 | Breast Cancer | 10, 20, 40 µM | Dose-dependent increase in apoptosis | [1] |
| BT474 | Breast Cancer | 10, 20, 40 µM | Dose-dependent increase in apoptosis | [1] |
| MCF-7 | Breast Cancer | 10, 20, 40 µM | Dose-dependent increase in apoptosis | [1] |
| A549 | Non-Small-Cell Lung Cancer | 5 µg/mL | Time-dependent decrease in cell viability | [2] |
| NCI-H226 | Non-Small-Cell Lung Cancer | 5 µg/mL | Time-dependent decrease in cell viability | [2] |
Table 2: Effects of Resveratrol on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| HCT-116 WT | Colorectal Cancer | Dose-dependent | Inhibition of viability and proliferation, induction of apoptosis | [3] |
| SW1353 | Chondrosarcoma | Dose-dependent | Reduced cell viability and induced apoptosis | [4] |
| MDA-MB-231 | Breast Cancer | 50, 100 µM | Significant inhibition of growth and survival | [5] |
| MCF7 | Breast Cancer | 50, 100 µM | Significant inhibition of growth and survival | [5] |
| A2780 | Ovarian Cancer | Not specified | Inhibition of proliferation and induction of apoptosis | [6] |
| SKOV3 | Ovarian Cancer | Not specified | Inhibition of proliferation and induction of apoptosis | [6] |
Signaling Pathways and Mechanisms of Action
This compound and resveratrol exert their anti-cancer effects by modulating distinct and overlapping signaling pathways.
This compound: Targeting the PI3K/AKT/mTOR Pathway
This compound has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[7][8][9] This pathway is crucial for cell growth, survival, and proliferation. By attenuating the phosphorylation of key proteins like AKT and mTOR, this compound leads to cell cycle arrest at the G0/G1 phase and induces apoptosis.[7][9] The induction of apoptosis is further mediated by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[7][8] In non-small-cell lung cancer cells, this compound has been observed to induce apoptosis through the mitochondrial pathway, involving the activation of caspase-3 and caspase-9.[2]
Resveratrol: A Multi-Targeted Agent
Resveratrol exhibits a broader range of molecular targets. Its anti-cancer activity is linked to the modulation of several key signaling pathways.[10] A primary mechanism is the activation of the tumor suppressor protein p53, which in turn can trigger apoptosis.[3][11] Resveratrol has been shown to dose-dependently induce apoptosis in colorectal cancer cells in a p53-dependent manner.[3] Furthermore, it can influence the interplay between p53 and Sirt-1, another crucial regulator of cell fate.[3]
Resveratrol also targets pathways involved in cell survival and metabolism, such as the PI3K/AKT and AMPK/mTOR pathways.[6][10] By inhibiting these pathways, resveratrol can suppress cancer cell proliferation and migration.[6] Additionally, resveratrol has been reported to activate the Nrf2 signaling pathway, which is involved in the cellular antioxidant response.[12] Its pro-apoptotic effects are also mediated through its interaction with mitochondrial proteins, leading to mitochondrial dysfunction and the initiation of the intrinsic apoptotic cascade.[10][13][14]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the studies of this compound and resveratrol.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
-
Cell Lysis: Treated and untreated cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-AKT, anti-p53).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured using an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
Conclusion
Both this compound and resveratrol demonstrate significant potential as anti-cancer agents, albeit through partially different molecular mechanisms. This compound's activity appears more specifically focused on the PI3K/AKT/mTOR pathway, making it a candidate for cancers with dysregulation in this pathway. Resveratrol, on the other hand, acts on a wider array of targets, including p53 and mitochondrial functions, suggesting its potential applicability across a broader spectrum of cancers. The lack of head-to-head comparative studies makes it difficult to definitively state which compound is more potent. Future research should aim to directly compare these compounds in the same cancer cell lines and experimental conditions to better elucidate their relative efficacy and potential for synergistic applications in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells [mdpi.com]
- 3. Frontiers | Resveratrol induces apoptosis by modulating the reciprocal crosstalk between p53 and Sirt-1 in the CRC tumor microenvironment [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Resveratrol suppresses growth of cancer stem-like cells by inhibiting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Potential of Resveratrol in Cancer Metastasis: From Biology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - ProQuest [proquest.com]
- 9. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anticancer effects of resveratrol – Modulation of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resveratrol-mediates-its-anti-cancer-effects-by-nrf2-signaling-pathway-activation - Ask this paper | Bohrium [bohrium.com]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Biological Activities of Kushenol I and Other Sophora flavescens Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Kushenol I versus other extracts and compounds isolated from Sophora flavescens. The information is supported by experimental data to aid in research and drug development endeavors.
Sophora flavescens, a plant used in traditional Chinese medicine, is a rich source of bioactive compounds, primarily flavonoids and alkaloids. Among these, the prenylated flavonoid this compound has garnered significant scientific interest for its potential therapeutic properties. This guide delves into a comparative analysis of its biological efficacy against other constituents of Sophora flavescens.
Quantitative Comparison of Biological Activities
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of this compound and other compounds and extracts from Sophora flavescens. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxic Activity (IC50 values in µM)
| Compound/Extract | HepG2 (Liver Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | Other Cell Lines |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Kushenol A | 6.85 | >10 | >10 | Data Not Available | |
| Kushenol Z | Data Not Available | Potent Cytotoxicity | Data Not Available | Data Not Available | NSCLC cells |
| Sophoraflavanone G | Data Not Available | Potent Cytotoxicity | Data Not Available | Data Not Available | NSCLC cells |
| Kurarinone | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 8-lavandulylkaempferol | 0.46 ± 0.1 | Data Not Available | Data Not Available | Data Not Available | |
| Kuraridin | 48.6 ± 0.8 | Data Not Available | Data Not Available | Data Not Available | |
| Ethyl Acetate Extract | 73-96% inhibition at 25 µg/mL | 73-96% inhibition at 25 µg/mL | 73-96% inhibition at 25 µg/mL | Data Not Available | |
| Cisplatin (Control) | 24.5 ± 0.8 | Data Not Available | Data Not Available | Data Not Available |
Table 2: Comparative Anti-inflammatory Activity (IC50 values in µM)
| Compound/Extract | Inhibition of NO Production (RAW 264.7 cells) |
| This compound | Data Not Available |
| Kuraridin | 4.6 ± 1.1 |
| Kushenol D | 14.4 ± 0.4 |
| Other Flavonoids | 4.6 to 14.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Figure 1: Workflow of the MTT assay for cell viability.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, other flavonoids) and incubated for a predetermined time (e.g., 24 or 48 hours).
-
MTT Reagent Addition: After incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plates are incubated for an additional 1-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow:
Figure 2: Workflow of the nitric oxide production inhibition assay.
Detailed Steps:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment and Stimulation: The cells are pre-treated with different concentrations of the test compounds for a short period before being stimulated with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The amount of nitrite, a stable product of NO, in the supernatant is determined using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways
Anti-inflammatory Signaling Pathways of Sophora flavescens Flavonoids
Flavonoids from Sophora flavescens, including this compound, exert their anti-inflammatory effects by modulating key signaling pathways. A prominent mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa B) pathway.
A Comparative Analysis of Kushenol I and its Glycosides: Bioactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant attention for its diverse pharmacological activities, particularly its anti-inflammatory and anticancer properties. Like many flavonoids, this compound can exist in its aglycone form or as various glycosides, where a sugar moiety is attached to the core flavonoid structure. Glycosylation can significantly impact the solubility, stability, bioavailability, and ultimately, the biological activity of flavonoids. This guide provides a comparative analysis of this compound and its potential glycosides, offering insights into their therapeutic promise. Due to a lack of direct comparative studies on this compound and its specific glycosides, this analysis combines experimental data on this compound and related compounds with established principles of flavonoid glycosylation to infer the potential properties of this compound glycosides.
Comparative Bioactivity: An Inferential Analysis
Direct experimental data comparing the bioactivity of this compound with its glycosides is currently unavailable in the scientific literature. However, based on general observations with other flavonoids, we can infer potential differences.
General Effects of Glycosylation on Flavonoid Bioactivity:
-
Solubility and Bioavailability: Glycosylation generally increases the water solubility of flavonoids, which can enhance their absorption and bioavailability. However, the aglycone form is often more readily transported across cell membranes.
-
In Vitro vs. In Vivo Activity: Aglycones typically exhibit higher potency in in vitro assays because they can directly interact with cellular targets. In contrast, glycosides may show comparable or even enhanced activity in vivo as the sugar moiety can protect the flavonoid from degradation and facilitate its transport to target tissues, where it may be hydrolyzed back to the active aglycone.
-
Antioxidant Activity: The aglycone form of flavonoids often demonstrates stronger antioxidant activity in vitro compared to their glycosides.
-
Specific Target Interactions: The presence and position of the sugar moiety can influence the binding affinity of the flavonoid to specific enzymes and receptors, leading to altered biological activity.
Quantitative Data on this compound and Related Compounds
The following tables summarize the reported biological activities of this compound and other relevant Kushenol compounds. This data provides a baseline for understanding the potential efficacy of this compound glycosides.
Table 1: Anti-inflammatory Activity of Kushenol Compounds
| Compound | Assay | Cell Line/Model | Effect | Reference |
| This compound | DSS-induced colitis in mice | Murine model | Reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-17), increased anti-inflammatory cytokine (IL-10). | |
| Kushenol C | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Dose-dependently suppressed NO production. | |
| Kushenol C | PGE2, IL-6, IL-1β, MCP-1, IFN-β Production | LPS-stimulated RAW264.7 macrophages | Dose-dependently suppressed the production of these inflammatory mediators. |
Table 2: Anticancer Activity of Kushenol Compounds
| Compound | Cell Line | IC50 Value | Effect | Reference |
| Kushenol A | Breast Cancer Cells (BT474, MCF-7, MDA-MB-231) | Not explicitly stated, but effective at 4–32 μM | Reduced proliferation, induced G0/G1 cell cycle arrest and apoptosis. | |
| Kushenol Z | Non-Small-Cell Lung Cancer (NSCLC) cells (A549, NCI-H226) | Potent inhibitor of cell proliferation | Induced apoptosis via mTOR pathway. |
Signaling Pathways
This compound and related compounds exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.
Safety Operating Guide
Proper Disposal of Kushenol I: A Safety and Operations Guide
Disclaimer: As of the latest available information, a specific Safety Data Sheet (SDS) for "Kushenol I" is not publicly accessible. The following procedures are based on the general guidelines for the handling and disposal of flavonoid compounds and other solid, non-acutely hazardous research chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department and, if available, the compound-specific SDS before proceeding.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard regulations.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, a thorough risk assessment is mandatory. In the absence of specific data, treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1] Gloves should be inspected before use and disposed of as contaminated waste after handling.[2]
-
Body Protection: A laboratory coat is mandatory to protect skin and clothing.[3]
Engineering Controls:
-
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any fine particulate matter.[2][4]
Chemical and Physical Properties (General Flavonoid)
The disposal method for a chemical is often dictated by its physical and chemical properties. While specific data for this compound is unavailable, the general properties of flavonoids, such as flavone, are summarized below for reference.
| Property | General Value/Characteristic | Implication for Disposal |
| Physical State | Solid (Powder/Crystalline) | Low volatility, but dust can be an inhalation hazard.[2] |
| Solubility | Generally low in water, soluble in organic solvents. | Do not dispose of down the sanitary sewer.[5][6] |
| Reactivity | Generally stable. Incompatible with strong oxidizing agents. | Segregate from incompatible waste streams to prevent reactions.[7] |
| Toxicity | Toxicity data is not established for this compound. Assume it is toxic. | Handle with appropriate PPE and engineering controls.[8] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for disposing of solid this compound waste and contaminated materials.
Protocol: Solid Chemical Waste Disposal
-
Waste Identification and Collection:
-
Treat all solid this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels) as hazardous chemical waste.[5]
-
Collect this waste in a designated, leak-proof, and sturdy container that is compatible with the chemical.[9][10] The container should be clearly labeled.
-
-
Labeling the Waste Container:
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.[10]
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The words "Hazardous Waste".
-
An accurate description of the contents (e.g., "Solid this compound and contaminated debris").
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant," "Handle with Caution").
-
-
-
Storage of Waste Container:
-
Keep the hazardous waste container securely sealed except when adding waste.[5][9]
-
Store the container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[10]
-
Ensure the storage area is away from incompatible chemicals, particularly strong oxidizers.[7]
-
Use secondary containment, such as a tray, to mitigate any potential spills.[11]
-
-
Arranging for Final Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding 12 months), arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal service.[10][12]
-
Do not attempt to dispose of solid chemical waste in the regular trash or down the drain.[5][9]
-
Protocol: Disposal of Empty this compound Containers
-
Decontamination:
-
An empty container that held this compound must be properly decontaminated before being discarded as non-hazardous waste.
-
Thoroughly remove all residual powder.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[5][13]
-
The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[9] Subsequent rinses may also need to be collected, depending on institutional policies.
-
-
Final Disposal of Rinsed Container:
Logical Workflow for Disposal Decision-Making
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. uprm.edu [uprm.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. vumc.org [vumc.org]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
